molecular formula C21H23NO5 B15613036 Azaspirene CAS No. 461644-34-8

Azaspirene

Número de catálogo: B15613036
Número CAS: 461644-34-8
Peso molecular: 369.4 g/mol
Clave InChI: QLKGRMRPKQNCRR-XXPFWKOGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azaspirene is a member of oxolanes.
This compound has been reported in Neosartorya with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

461644-34-8

Fórmula molecular

C21H23NO5

Peso molecular

369.4 g/mol

Nombre IUPAC

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1

Clave InChI

QLKGRMRPKQNCRR-XXPFWKOGSA-N

Origen del producto

United States

Foundational & Exploratory

Physicochemical Properties of Azaspirene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal metabolite originally isolated from Neosartorya sp. that has garnered significant interest in the scientific community due to its potent anti-angiogenic properties.[1][2] As a novel angiogenesis inhibitor, it presents a promising scaffold for the development of new therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action within the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This information is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General and Structural Information for this compound
PropertyValueSource
IUPAC Name (5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dionePubChem CID: 11089957[3]
Molecular Formula C₂₁H₂₃NO₅PubChem CID: 11089957[3]
Molecular Weight 369.4 g/mol PubChem CID: 11089957[3]
CAS Number 461644-34-8PubChem CID: 11089957[3]
Table 2: Experimentally Determined and Computed Physicochemical Properties of this compound
PropertyValueMethodSource
Melting Point Not reported in publicly available literature.--
Boiling Point Not reported in publicly available literature.--
pKa Not reported in publicly available literature.--
Solubility Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO). Insoluble in Water.Qualitative Solubility AssayAsami et al., 2002
logP (XLogP3-AA) 2.3ComputedPubChem CID: 11089957[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[4]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[4][5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[4][7]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate temperature measurement.[4]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[4][7]

Solubility Determination (Qualitative and Quantitative)

Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation.

Qualitative Protocol:

  • A small, measured amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent to be tested (e.g., 1 mL of water, methanol, DMSO).[8][9]

  • The mixture is vortexed or agitated vigorously for a set period.[10]

  • Visual inspection is used to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[9]

Quantitative Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Protocol:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[11][12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then left to stand for the phases to separate completely.[11]

  • Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis Spectroscopy).[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is a critical parameter for understanding a drug's ionization state at different physiological pH values.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for poorly water-soluble compounds.[13][14]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[13][14]

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the this compound solution in small, precise increments.[13][14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its ionized form.[13][15]

Mechanism of Action: Inhibition of VEGF Signaling

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it has been shown to inhibit the activation of Raf-1, a key downstream kinase in this cascade, without affecting the activation of the VEGF receptor 2 (VEGFR2) itself.[2]

The following diagram illustrates the simplified VEGF signaling pathway and the point of inhibition by this compound.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation This compound This compound This compound->Raf1

References

Elucidation of Azaspirene Biosynthesis in Fungi Remains an Uncharted Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the potent anti-angiogenic properties of Azaspirene, a secondary metabolite produced by the fungus Neosartorya sp., a thorough investigation of its biosynthetic pathway at the genetic and enzymatic level has not been publicly documented. While numerous studies have successfully achieved the total chemical synthesis of this compound, its natural production mechanism within its fungal host remains largely a "black box" to the scientific community.

This compound, a novel angiogenesis inhibitor, was first isolated from the fungus Neosartorya sp.[1][2][3]. Its unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton has attracted considerable attention from synthetic chemists, leading to several successful total syntheses.[4][5] These synthetic endeavors have often been guided by a "biogenetic hypothesis," a theoretical pathway of how the fungus might construct the molecule. However, this hypothesis has not been substantiated by experimental evidence from the producing organism.

Current scientific literature is rich with information regarding the biological activities of this compound, particularly its inhibitory effects on endothelial cell migration induced by vascular endothelial growth factor (VEGF).[1][3] This has established this compound as a promising candidate for further investigation in the development of anti-cancer therapies.

In the broader context of fungal secondary metabolism, the biosynthesis of complex molecules is typically orchestrated by a series of enzymes encoded by genes clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC). These clusters often include key enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).[6][7][8][9] While it is plausible that the biosynthesis of this compound involves a similar enzymatic machinery, the specific BGC responsible for its production in Neosartorya sp. has not been identified or characterized.

One intriguing clue found in the literature is the suggestion that this compound may serve as a precursor to another fungal metabolite, Pseurotin A.[4] This indicates that the biosynthetic pathway of this compound could be part of a larger, more complex metabolic network within the fungus. However, without the foundational knowledge of how this compound itself is synthesized, this connection remains an area for future exploration.

The absence of detailed biosynthetic information—including the identification of the gene cluster, characterization of the involved enzymes, and elucidation of the reaction sequence—precludes the development of an in-depth technical guide as requested. Key experimental data on enzyme kinetics, precursor incorporation, and gene function are not available in the public domain. Consequently, the creation of quantitative data tables, detailed experimental protocols, and accurate pathway diagrams is not currently possible.

For researchers, scientists, and drug development professionals, the biosynthesis of this compound represents a compelling and open field of inquiry. The discovery and characterization of its biosynthetic pathway would not only provide fundamental insights into fungal natural product biosynthesis but could also open avenues for biotechnological production and the engineered synthesis of novel analogs with improved therapeutic properties. Future research in this area will likely involve genome mining of Neosartorya sp. to identify candidate BGCs, followed by genetic and biochemical studies to validate their role in this compound production.

References

Azaspirene: A Fungal Metabolite's Targeted Inhibition of Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. The targeting of angiogenesis has emerged as a promising strategy in cancer therapy. Azaspirene (B1251222), a fungal metabolite isolated from Neosartorya sp., has been identified as a novel and potent inhibitor of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on endothelial cell signaling, migration, and tube formation. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in the field of angiogenesis and drug discovery.

Introduction to this compound and its Anti-Angiogenic Properties

This compound is a naturally occurring compound characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[1] Initial studies revealed its potent ability to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[1][2] Subsequent in vivo studies using the chick chorioallantoic membrane (CAM) assay confirmed its anti-angiogenic activity, demonstrating a reduction in tumor-induced blood vessel formation.[2] A significant advantage of this compound is its preferential inhibition of endothelial cell growth with minimal cytotoxicity to other cell types, suggesting a favorable therapeutic window.[2]

Mechanism of Action: Targeting the VEGF-Raf-1 Signaling Pathway

The anti-angiogenic effects of this compound are primarily attributed to its specific interference with the VEGF signaling cascade in endothelial cells. While it does not affect the activation of the primary VEGF receptor, VEGFR-2 (also known as KDR/Flk-1), it acts on a critical downstream signaling node: Raf-1.[2]

Upon binding of VEGF to VEGFR-2, a signaling cascade is initiated that is crucial for endothelial cell proliferation, migration, and survival. A key branch of this pathway is the Ras-Raf-MEK-ERK (MAPK) pathway. This compound has been shown to specifically suppress the activation of Raf-1 induced by VEGF.[2] This inhibition of Raf-1 activation effectively blocks the downstream phosphorylation of MEK1/2 and ERK1/2, leading to the attenuation of the pro-angiogenic signals.

Signaling Pathway Diagram

Azaspirene_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates STAT3 STAT3 VEGFR2->STAT3 Activates (potential pathway) Raf1 Raf-1 Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Regulates This compound This compound This compound->Raf1 Inhibits Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Regulates

Caption: this compound's mechanism of action in the VEGF signaling pathway.

Potential Involvement of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor known to play a significant role in angiogenesis. VEGF can induce the phosphorylation and activation of STAT3 in endothelial cells, which in turn regulates the expression of genes involved in cell survival and proliferation. While direct experimental evidence of this compound's effect on STAT3 phosphorylation in endothelial cells is currently limited, the known interplay between the MAPK and STAT3 pathways suggests a potential area for further investigation. Inhibition of the Raf-1/MEK/ERK pathway by this compound could indirectly influence STAT3 activity, or this compound may have additional, as-yet-undiscovered off-target effects on STAT3 signaling.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic efficacy of this compound has been quantified in several key in vitro and in vivo assays.

Assay Model System Parameter Measured Concentration/Dose Observed Effect Reference
Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced cell migration27 µM100% inhibition[1][2]
In Vivo AngiogenesisChick Chorioallantoic Membrane (CAM) AssayInhibition of tumor-induced blood vessel formation30 µ g/egg 23.6 - 45.3% inhibition[2]

Detailed Experimental Protocols

To facilitate further research and validation of this compound's anti-angiogenic properties, this section provides detailed protocols for the key experiments cited.

HUVEC Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Boyden chambers (or similar transwell inserts with 8 µm pore size polycarbonate membranes)

  • Recombinant human VEGF

  • This compound

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS. Use cells between passages 3 and 6 for optimal results.

  • Cell Starvation: The day before the assay, seed HUVECs into a T75 flask and allow them to reach 80-90% confluency. On the day of the assay, starve the cells in EGM-2 with 0.5% FBS for 4-6 hours.

  • Assay Setup:

    • Coat the underside of the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment.

    • In the lower chamber of the Boyden apparatus, add EGM-2 with 0.5% FBS containing VEGF (e.g., 20 ng/mL) as the chemoattractant.

    • In a separate set of wells for negative control, add EGM-2 with 0.5% FBS without VEGF.

  • Treatment:

    • Harvest the starved HUVECs and resuspend them in EGM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the HUVEC suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the HUVEC suspension (with or without this compound) to the upper chamber of the transwell inserts.

    • Incubate the Boyden chambers at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

    • Alternatively, for fluorescent quantification, pre-label the cells with Calcein-AM before the assay. After migration, lyse the migrated cells and measure the fluorescence using a plate reader.

    • Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence intensity.

    • Calculate the percentage of migration inhibition relative to the VEGF-treated control.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • 96-well plates

  • This compound

  • Calcein-AM

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 containing 2% FBS at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add various concentrations of this compound (or vehicle control) to the HUVEC suspension.

  • Seeding: Gently add 100 µL of the HUVEC suspension to each Matrigel®-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the tube formation using an inverted microscope.

    • For quantification, the cells can be labeled with Calcein-AM for 30 minutes before imaging.

    • Capture images from several random fields for each well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Calculate the percentage of inhibition of tube formation relative to the control.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile saline

  • Thermanox® coverslips or sterile filter paper discs

  • This compound

  • Tumor cell conditioned medium (optional, as an angiogenic stimulus)

  • Stereomicroscope with a camera

  • 70% ethanol

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On day 3, sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Create a second, larger window (approximately 1 cm²) in the side of the egg, directly over the embryo.

  • Application of Test Substance:

    • Prepare sterile Thermanox® coverslips or filter paper discs soaked with a solution of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO). A typical dose is 30 µg per egg.

    • For a positive control, use a known angiogenic stimulator like VEGF or tumor cell conditioned medium. Use the vehicle alone as a negative control.

    • Gently place the coverslip or disc onto the CAM, avoiding major blood vessels.

  • Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis:

    • On the day of analysis, carefully remove the tape and observe the CAM under a stereomicroscope.

    • Capture images of the area around the coverslip/disc.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the implant or by using image analysis software to measure vessel density and length.

    • Calculate the percentage of inhibition of angiogenesis relative to the positive control.

Raf-1 Kinase Activity Assay (Immunoprecipitation-based)

This biochemical assay measures the enzymatic activity of Raf-1 kinase.

Materials:

  • HUVECs

  • EGM-2 medium

  • Recombinant human VEGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Raf-1 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant inactive MEK1 (as a substrate)

  • [γ-³²P]ATP

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Treatment: Culture HUVECs to near confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Raf-1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated Raf-1 beads in kinase assay buffer.

    • Add recombinant inactive MEK1 and [γ-³²P]ATP to initiate the kinase reaction.

    • Incubate at 30°C for 20-30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS sample buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Visualize the phosphorylated MEK1 by autoradiography or phosphorimaging.

    • Quantify the band intensity to determine the relative Raf-1 kinase activity.

Experimental and Logical Workflows

Workflow for Screening Anti-Angiogenic Compounds

Anti_Angiogenic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies HUVEC_Migration HUVEC Migration Assay (Boyden Chamber) Hit_Identification Identify 'Hits' (Inhibition of Migration/Tube Formation) HUVEC_Migration->Hit_Identification Tube_Formation HUVEC Tube Formation Assay Tube_Formation->Hit_Identification CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Lead_Compound Lead Compound (e.g., this compound) CAM_Assay->Lead_Compound Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-Raf, p-ERK) Kinase_Assay Raf-1 Kinase Activity Assay Signaling_Assay->Kinase_Assay Start Compound Library Start->HUVEC_Migration Start->Tube_Formation Hit_Identification->CAM_Assay Validate in vivo Lead_Compound->Signaling_Assay Elucidate Mechanism

Caption: A typical workflow for screening and characterizing anti-angiogenic compounds.

Conclusion and Future Directions

This compound represents a promising anti-angiogenic agent with a well-defined mechanism of action targeting the VEGF-Raf-1 signaling pathway. Its ability to potently inhibit endothelial cell migration and tube formation in vitro, and to reduce angiogenesis in vivo, underscores its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other novel anti-angiogenic compounds.

Future research should focus on:

  • Dose-response studies: Establishing precise IC50 values for this compound in various angiogenesis assays.

  • STAT3 signaling: Investigating the direct or indirect effects of this compound on STAT3 phosphorylation and activation in endothelial cells.

  • In vivo tumor models: Evaluating the efficacy of this compound in preclinical animal models of cancer to assess its impact on tumor growth and metastasis.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.

By continuing to explore the intricate mechanisms of angiogenesis and the compounds that modulate it, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

Whitepaper: The Role of Azaspirene in Blocking Raf-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Azaspirene, a fungal-derived natural product, and its role as an inhibitor of the Raf-1 signaling pathway. This compound has been identified as a novel anti-angiogenic agent that functions by specifically blocking the activation of Raf-1, a critical kinase in the mitogen-activated protein kinase (MAPK) cascade.[1][2] It suppresses the vascular endothelial growth factor (VEGF)-induced phosphorylation of Raf-1 without affecting upstream receptor tyrosine kinases or the integrity of the Raf-1-Hsp90-MEK protein complex.[1] This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological and experimental pathways. The unique mechanism of this compound presents a promising avenue for the development of targeted anti-cancer and anti-angiogenic therapies.[2][3]

Introduction: The Raf-1 Signaling Pathway

The Ras-Raf-MEK-ERK pathway, commonly known as the mitogen-activated protein kinase (MAPK) cascade, is a pivotal signaling pathway that transduces extracellular signals to the cell nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5] Raf-1 (also known as c-Raf) is a serine/threonine-specific protein kinase that acts as a central component of this cascade.[6][7]

Activation of the pathway typically begins with the binding of a growth factor (e.g., VEGF, EGF) to its receptor tyrosine kinase on the cell surface.[4] This triggers the activation of the small GTPase Ras, which in turn recruits Raf-1 to the cell membrane and facilitates its activation through a complex process involving phosphorylation and protein-protein interactions.[4][8] Activated Raf-1 then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2, which subsequently phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2.[5][7] Activated ERKs translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression.[5] Dysregulation of the Raf/MEK/ERK pathway is a common event in many human cancers, making its components attractive targets for therapeutic intervention.[9][10]

This compound: A Novel Inhibitor of Raf-1 Activation

This compound is a natural product isolated from the soil fungus Neosartorya sp.[2][3] It was discovered as a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][2] Further investigation into its mechanism revealed that this compound's anti-angiogenic properties are directly linked to its ability to block the activation of Raf-1.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound exhibits a unique mode of action. It specifically inhibits the VEGF-induced phosphorylation of Raf-1 in Human Umbilical Vein Endothelial Cells (HUVEC) without affecting the autophosphorylation of the upstream VEGF receptor, KDR/Flk-1.[1] Furthermore, it does not disrupt the crucial scaffolding complex formed by Raf-1, Hsp90, MEK1, and MEK2.[1]

Mechanism of Action

The primary mechanism of this compound involves the specific suppression of Raf-1 activation. Studies have shown that it inhibits the phosphorylation of Raf-1 in a dose-dependent manner.[1] This blockade prevents the subsequent phosphorylation and activation of downstream kinases MEK1/2 and ERK1/2.[1] This inhibitory effect was observed in HUVECs stimulated with various angiogenic factors, including VEGF, epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and the protein kinase C activator phorbol (B1677699) 12,13-dibutyrate (PDBu).[1]

Crucially, the action of this compound is highly specific. It does not inhibit the kinase activity of the upstream VEGF receptor (KDR/Flk-1) and does not function by disrupting the Hsp90 chaperone protein, a mechanism used by other known inhibitors like geldanamycin.[1] This suggests that this compound acts directly on Raf-1 or on a yet-to-be-identified upstream activator of Raf-1 phosphorylation, making its molecular target distinct from many existing anti-angiogenic compounds.[1]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF VEGFR (KDR/Flk-1) VEGFR (KDR/Flk-1) VEGF->VEGFR (KDR/Flk-1) Binds Ras Ras VEGFR (KDR/Flk-1)->Ras Activates Raf-1 Raf-1 Ras->Raf-1 Recruits & Activates MEK1/2 MEK1/2 Raf-1->MEK1/2 Phosphorylates Hsp90 Complex Hsp90 Complex Raf-1->Hsp90 Complex Binds This compound This compound This compound->Raf-1 Inhibits Phosphorylation ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Angiogenesis Angiogenesis ERK1/2->Angiogenesis Promotes start Start: Cell Culture (HUVEC) treatment Treat cells with this compound (e.g., 8, 27, 81 µmol/L) for 60 min start->treatment stimulation Stimulate with Growth Factor (e.g., VEGF 12.5 ng/mL) for 5 min treatment->stimulation lysis Harvest & Lyse Cells in RIPA Buffer stimulation->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant ip Analysis Type? protein_quant->ip ip_path Immunoprecipitation (IP) with anti-Raf-1 antibody ip->ip_path Protein Complex wb_path Direct Western Blot ip->wb_path Pathway Activity wash Wash Beads to Remove Non-specific Binders ip_path->wash sds_page_ip Elute & Run SDS-PAGE wash->sds_page_ip western_ip Western Blot: Probe for p-Raf-1, Hsp90, MEK sds_page_ip->western_ip analysis Data Analysis: Densitometry western_ip->analysis sds_page_wb Run SDS-PAGE with Whole Cell Lysate wb_path->sds_page_wb western_wb Western Blot: Probe for p-MEK, p-ERK, Total ERK sds_page_wb->western_wb western_wb->analysis

References

The Anti-Angiogenic Potential of Natural Azaspirene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products continue to be a rich source of novel therapeutic agents. Among these, the azaspirene (B1251222) family of fungal metabolites has garnered significant attention for its potent biological activities, particularly in the realm of anti-angiogenesis. This technical guide provides an in-depth overview of the biological activities of natural this compound analogs, with a focus on their anti-angiogenic and cytotoxic effects. We present a compilation of quantitative data from key experimental assays, detailed methodologies for these experiments, and a visualization of the primary signaling pathway implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising class of natural compounds.

Introduction

This compound is a novel angiogenesis inhibitor originally isolated from the fungus Neosartorya sp.[1] Structurally, it possesses a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibitors of angiogenesis are a key focus in cancer therapy. This compound and its analogs have demonstrated promising anti-cancer properties by disrupting the signaling pathways that drive tumor angiogenesis, and they exhibit low cytotoxicity compared to many conventional cancer drugs, suggesting a potential for use in synergistic chemotherapy.[2] This guide will delve into the quantitative biological data, experimental protocols, and mechanisms of action of natural this compound analogs.

Biological Activity of Natural this compound Analogs

The primary biological activity of this compound and its natural analogs, such as pseurotin (B1257602) A and synerazol (B1245261), lies in their ability to inhibit processes crucial for angiogenesis, including endothelial cell migration, tube formation, and proliferation.

Anti-Angiogenic Activity

This compound has been shown to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF) with an effective dose (ED100) of 27.1 μM.[1] In vivo studies using the chicken chorioallantoic membrane (CAM) assay demonstrated that this compound administration at 30 μ g/egg resulted in a 23.6-45.3% inhibition of angiogenesis.[1]

Structurally related natural analogs also exhibit significant biological effects. Pseurotin A and its derivatives have been reported to inhibit the production of IgE in B-cells, indicating immunomodulatory activity.[3][4] Synerazol, another related compound, displays antifungal activity, particularly against Candida albicans, and shows synergistic effects with azole-type antifungal agents.[2] Fluorinated analogs of synerazol have demonstrated potent anti-angiogenic activity in the CAM assay.[5]

Table 1: Quantitative Anti-Angiogenic and Cytotoxic Data for Natural this compound and its Analogs

CompoundAssayCell Line/ModelActivityReference
This compoundHUVEC Migration InhibitionHUVECED100 = 27.1 μM[1]
This compoundChicken Chorioallantoic Membrane (CAM) AssayIn vivo23.6-45.3% inhibition at 30 μ g/egg [1]
10-deoxypseurotin AIgE Production InhibitionB-cellsIC50 = 0.066 μM[4]
19-fluorosynerazolCytotoxicityVarious cancer cell linesMore potent than synerazol[5]
19- and 20-fluorosynerazolsChicken Chorioallantoic Membrane (CAM) AssayIn vivoPotent anti-angiogenic activity[5]
Cytotoxicity

This compound preferentially inhibits the growth of HUVECs over non-vascular endothelial cells such as NIH3T3, HeLa, MSS31, and MCF-7, highlighting its specificity towards the vasculature.[1] While detailed IC50 values for a wide range of natural analogs against various cell lines are not extensively documented in readily available literature, studies on synthetic analogs provide some insight. For instance, synthetic this compound analogs with a shorter ethyl group replacing the hexadienyl side-chain showed inhibitory concentration (IC50) values of 10 μg/ml (31.5 μM) against human uterine carcinosarcoma cells.

Mechanism of Action

The anti-angiogenic effect of this compound is primarily attributed to its ability to inhibit the activation of Raf-1, a key kinase in the VEGF-induced mitogen-activated protein kinase (MAPK) signaling pathway in HUVECs.[1] This inhibition occurs downstream of the VEGF receptor 2 (VEGFR2), as this compound does not affect the activation of VEGFR2 itself.[1] By blocking Raf-1 activation, this compound effectively halts the downstream signaling cascade that leads to endothelial cell proliferation and migration.

VEGF Signaling Pathway Inhibition by this compound

The binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells triggers a signaling cascade that is crucial for angiogenesis. A key branch of this pathway involves the activation of the Ras-Raf-MEK-ERK pathway. This compound intervenes in this pathway at the level of Raf-1 activation.

VEGF_Signaling_Pathway VEGF Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription Activates This compound This compound This compound->Raf1 Inhibits MTT_Assay_Workflow MTT Assay Experimental Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound Analog start->treatment incubation1 Incubate (e.g., 24-72h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilizing Agent incubation2->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate end End: Calculate IC50 read_plate->end

References

Methodological & Application

Total Synthesis of (-)-Azaspirene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (-)-Azaspirene, a potent angiogenesis inhibitor. This guide focuses on the synthetic strategies developed by the research groups of Hayashi and Han, offering a comparative overview of their methodologies.

(-)-Azaspirene is a fungal metabolite that has garnered significant interest due to its unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and its promising biological activity. It inhibits angiogenesis, a critical process in tumor growth and metastasis, by targeting the Raf-1 signaling pathway. The scarcity of the natural product has necessitated the development of efficient total syntheses to enable further biological investigation and potential therapeutic development.

Comparative Analysis of Synthetic Strategies

This document outlines two distinct and notable approaches to the synthesis of Azaspirene (B1251222). The Hayashi synthesis is an asymmetric approach that establishes the absolute stereochemistry of (-)-Azaspirene. The Han synthesis provides a concise, six-step route to racemic (±)-Azaspirene.

ParameterHayashi Asymmetric SynthesisHan Racemic Synthesis
Target Molecule (-)-Azaspirene(±)-Azaspirene
Chirality AsymmetricRacemic
Number of Steps ~16 steps6 steps
Key Reactions Sharpless Asymmetric Dihydroxylation, MgBr₂·OEt₂-mediated Mukaiyama Aldol Reaction, NaH-promoted Intramolecular Cyclizationγ-Lactam Formation, Tandem Epoxidations
Overall Yield Not explicitly stated in the primary communicationNot explicitly stated, but concise

Experimental Protocols

I. Asymmetric Total Synthesis of (-)-Azaspirene (Hayashi et al.)

This synthesis established the absolute stereochemistry of (-)-Azaspirene through a multi-step sequence featuring key stereoselective reactions.[1]

Key Experimental Steps:

1. Sharpless Asymmetric Dihydroxylation of Methyl 2-pentenoate:

  • Protocol: To a solution of methyl 2-pentenoate (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, (DHQ)₂PHAL (0.01 equiv), K₃Fe(CN)₆ (3.0 equiv), and K₂CO₃ (3.0 equiv) are added. The reaction mixture is stirred at 0 °C until the starting material is consumed. The reaction is quenched with Na₂SO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography.

  • Yield: 88% for the corresponding diol.[1]

  • Enantiomeric Excess (ee): 95% ee after conversion to the acetal.[1]

2. MgBr₂·OEt₂-mediated Diastereoselective Mukaiyama Aldol Reaction:

  • Protocol: To a solution of the silyl (B83357) enol ether (1.0 equiv) and phenylpropargyl aldehyde (1.5 equiv) in CH₂Cl₂ at -78 °C, a solution of MgBr₂·OEt₂ (2.5 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.

  • Note: This reaction demonstrated high diastereoselectivity, crucial for establishing the desired stereochemistry.[1]

3. NaH-promoted Intramolecular Cyclization:

  • Protocol: To a solution of the alkynylamide precursor (1.0 equiv) in DMF at room temperature, NaH (60% dispersion in mineral oil, 1.2 equiv) is added portionwise. The mixture is stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product, the Z-benzylidene γ-lactam, is purified by chromatography.

  • Yield: 92% for the Z-isomer and 7% for the E-isomer.[1]

II. Six-Step Total Synthesis of (±)-Azaspirene (Han et al.)

This concise synthesis provides rapid access to the racemic form of this compound, which is valuable for initial biological screening and further analogue synthesis.[2]

Key Experimental Steps:

1. γ-Lactam Formation from a Linear Precursor:

  • Protocol: A solution of the linear amide precursor in a suitable solvent is treated with a base to effect cyclization. The specific base and solvent system are critical for achieving high yield.

  • Note: This key step efficiently constructs the core γ-lactam ring of the this compound skeleton.[2]

2. Tandem Epoxidations of the γ-Lactam:

  • Protocol: The γ-lactam intermediate is subjected to epoxidation conditions, typically using an oxidizing agent like m-CPBA, which leads to the formation of an α,β-epoxy-γ-hydroxy-γ-lactam intermediate.

  • Note: This tandem reaction sequence introduces key oxygen functionalities present in the final natural product in a single operation.[2]

(Detailed, step-by-step protocols with specific reagent quantities for the Han synthesis are available in the supporting information of the original publication.)

Angiogenesis Inhibition by (-)-Azaspirene

(-)-Azaspirene exerts its anti-angiogenic effects by inhibiting the signaling pathway initiated by Vascular Endothelial Growth Factor (VEGF). Specifically, it blocks the activation of Raf-1, a key kinase in the MAPK/ERK cascade, which is crucial for endothelial cell proliferation and migration.

VEGF-Raf-1 Signaling Pathway

VEGF_Raf1_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Raf1 Raf-1 PKC->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes This compound (-)-Azaspirene This compound->Raf1 Inhibits

Caption: VEGF-A mediated activation of the Raf-1 signaling pathway and its inhibition by (-)-Azaspirene.

Pathway Description:

  • VEGF-A Binding: Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptor, VEGFR2, on the surface of endothelial cells.

  • Receptor Activation: This binding event causes the dimerization and autophosphorylation of VEGFR2, leading to its activation.

  • Downstream Signaling: Activated VEGFR2 recruits and activates Phospholipase C gamma (PLCγ).

  • Second Messenger Production: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃).

  • PKC Activation: DAG activates Protein Kinase C (PKC).

  • Raf-1 Activation: PKC, in turn, activates Raf-1, a crucial serine/threonine kinase.

  • MAPK Cascade: Activated Raf-1 phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2.

  • Cellular Response: Activated ERK1/2 translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, migration, and survival, ultimately promoting angiogenesis.

  • Inhibition by (-)-Azaspirene: (-)-Azaspirene specifically inhibits the activation of Raf-1, thereby blocking the entire downstream MAPK cascade and preventing the pro-angiogenic effects of VEGF.[3]

References

Application Notes and Protocols: Asymmetric Synthesis of the Azaspirene Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azaspirene, a fungal metabolite isolated from Neosartorya sp., has garnered significant attention due to its potent angiogenesis inhibitory activity, making it a promising candidate for anti-cancer therapies.[1][2] Its unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton presents a formidable challenge for synthetic chemists.[1] This document provides detailed application notes and protocols for the asymmetric synthesis of the (-)-Azaspirene core structure, primarily based on the total synthesis accomplished by Hayashi et al.[1][3][4]

Key Synthetic Strategies

The asymmetric total synthesis of (-)-Azaspirene has been successfully achieved, establishing its absolute stereochemistry.[3][4][5] Noteworthy features of the synthesis include a highly diastereoselective Mukaiyama aldol (B89426) reaction, a sodium hydride-promoted intramolecular cyclization to form a Z-benzylidene γ-lactam, and a late-stage aldol condensation on a functionalized γ-lactam moiety without the need for protecting groups on the tertiary alcohol and amide functionalities.[1][6]

More recent approaches have focused on developing more concise routes, with a six-step total synthesis of (±)-azaspirene being reported, which relies on an effective γ-lactam formation and tandem epoxidations.[7][8][9] Another efficient asymmetric synthesis of (–)-azaspirene has been developed, featuring a 1,4-addition of a silylzincate and a Margaretha-type cyclization to construct the spiro ether functionality, completed in 11 steps with an overall yield of 6%.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of (-)-Azaspirene as reported by Hayashi et al.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric/Diastereomeric Ratio
1Sharpless Asymmetric DihydroxylationMethyl 2-pentenoate(2R,3S)-diol 3 (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, t-BuOH/H₂O8895% ee
2Acetal (B89532) Formation(2R,3S)-diol 3 Acetal 4 2,2-Dimethoxypropane, TsOH·H₂O (cat.)79-
3Mukaiyama Aldol ReactionAcetal 4 and Phenylpropargyl aldehyde 5 Aldol product 6a Silyl (B83357) ketene (B1206846) acetal of 4 , MgBr₂·OEt₂GoodHigh diastereoselectivity
4Silyl Ether ProtectionAldol product 6a Silyl ether 8 TIPSOTf, 2,6-lutidine98-
5HydrolysisSilyl ether 8 Carboxylic acid 9 ---
6Amide FormationCarboxylic acid 9 Amide 10 Oxalyl chloride, NEt₃, then NH₃45 (over 2 steps)Optically pure after recrystallization
7Intramolecular CyclizationAmide 10 Z-benzylidene γ-lactam 11 NaH, DMF92Z:E = 92:7
8Acetal CleavageZ-benzylidene γ-lactam 11 Diol 12 CF₃CO₂H, MeOH92-
9OxidationDiol 12 α-Hydroxy ketone 13 Dess-Martin periodinane (DMP), H₂O82-
10Aldol Condensationα-Hydroxy ketone 13 and HeptadienalAldol adducts 14 Lithium enolate, HMPA50Mixture of diastereomers
11Hydration and Cyclization-Azaspiro[4.4]nonenedione 17 TsOH·H₂O91Single isomer
12Deprotection-(-)-Azaspirene 1 NH₄F, MeOH35-

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Methyl 2-pentenoate

This protocol describes the enantioselective synthesis of (2R,3S)-diol 3 .

  • Materials: Methyl 2-pentenoate, (DHQ)₂PHAL, Potassium ferricyanide (B76249) (K₃Fe(CN)₆), Potassium carbonate (K₂CO₃), Methanesulfonamide (MeSO₂NH₂), tert-Butanol (B103910), Water.

  • Procedure:

    • To a stirred solution of (DHQ)₂PHAL in a mixture of tert-butanol and water, add potassium carbonate and potassium ferricyanide.

    • Cool the mixture to 0 °C and add methanesulfonamide.

    • Add methyl 2-pentenoate to the reaction mixture.

    • Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction with sodium sulfite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford (2R,3S)-diol 3 .[1]

MgBr₂·OEt₂-Mediated Diastereoselective Mukaiyama Aldol Reaction

This protocol details the crucial carbon-carbon bond formation to create the aldol product 6a .

  • Materials: Acetal 4 , Phenylpropargyl aldehyde 5 , Silyl ketene acetal of 4 , Magnesium bromide diethyl etherate (MgBr₂·OEt₂), Dichloromethane.

  • Procedure:

    • Prepare the silyl ketene acetal of acetal 4 using a suitable silylating agent and base (e.g., LDA, TMSCl).

    • In a separate flask, dissolve phenylpropargyl aldehyde 5 in anhydrous dichloromethane.

    • Add MgBr₂·OEt₂ to the solution of the aldehyde.

    • Cool the mixture to -78 °C.

    • Slowly add the silyl ketene acetal to the reaction mixture.

    • Stir at -78 °C until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Dry the combined organic layers and concentrate in vacuo.

    • Purify the residue by chromatography to yield the desired aldol product 6a .[1]

NaH-Promoted Intramolecular Cyclization

This protocol describes the formation of the Z-benzylidene γ-lactam ring.

  • Materials: Amide 10 , Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of amide 10 in anhydrous DMF at room temperature, add sodium hydride portion-wise.

    • Stir the reaction mixture for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the Z-benzylidene γ-lactam 11 .[1]

Visualizations

Synthetic Workflow for (-)-Azaspirene

Asymmetric_Synthesis_of_this compound cluster_start Starting Materials cluster_core Key Intermediates cluster_end Final Product start1 Methyl 2-pentenoate diol (2R,3S)-diol start1->diol Sharpless Dihydroxylation start2 Phenylpropargyl aldehyde aldol Aldol Product start2->aldol start3 Heptadienal final_core Azaspiro[4.4]nonenedione start3->final_core acetal Acetal diol->acetal Acetal Formation acetal->aldol Mukaiyama Aldol amide Amide aldol->amide Protection, Hydrolysis, Amidation lactam Z-benzylidene γ-lactam amide->lactam Intramolecular Cyclization ketone α-Hydroxy Ketone lactam->ketone Acetal Cleavage, Oxidation ketone->final_core Aldol Condensation, Hydration, Cyclization This compound (-)-Azaspirene final_core->this compound Deprotection

Caption: Overall synthetic workflow for the asymmetric total synthesis of (-)-Azaspirene.

Logical Relationship of Key Reactions

Key_Reactions cluster_stereocenter Stereocenter Induction cluster_ring Ring Formation cluster_functionalization Side Chain Installation sharpless Sharpless Asymmetric Dihydroxylation mukaiyama Diastereoselective Mukaiyama Aldol sharpless->mukaiyama Sets initial chirality cyclization Intramolecular Amide Cyclization mukaiyama->cyclization Provides precursor for lactam aldol_side Aldol Condensation with Heptadienal cyclization->aldol_side Forms core heterocycle spirocyclization Hydration & Spirocyclization aldol_side->spirocyclization Introduces final side chain

Caption: Logical flow of key reactions in the this compound synthesis.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal metabolite isolated from Neosartorya sp. that has garnered significant interest due to its potent anti-angiogenic properties.[1][2] As a potential therapeutic agent, detailed structural characterization is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation of small molecules like this compound. This document provides detailed application notes and protocols for the fragmentation analysis of this compound by mass spectrometry, offering insights into its structural components and aiding in its identification and characterization in complex matrices.

This compound possesses a unique and complex structure, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, a hexadienyl side chain, a benzyl (B1604629) group, and two hydroxyl groups.[1][3] Understanding the fragmentation behavior of this molecule is crucial for developing robust analytical methods for its detection and quantification.

Molecular Profile of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₃NO₅[3]
Exact Mass369.15762[3]
Monoisotopic Mass369.15762283 Da[3]
IUPAC Name(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione[3]

Predicted Mass Spectrometry Fragmentation Analysis of this compound

In the absence of published experimental MS/MS data for this compound, a plausible fragmentation pathway can be predicted based on its chemical structure and established fragmentation rules for its constituent functional groups. The primary sites for fragmentation are expected to be the bonds adjacent to heteroatoms (oxygen and nitrogen), the spirocyclic core, and the various side chains.

Key Predicted Fragmentation Pathways:

  • Loss of the Benzyl Group: A common fragmentation pathway for molecules containing a benzyl group is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation (m/z 91) or a neutral loss of toluene (B28343) (C₇H₈, 92 Da).[4][5]

  • Cleavage of the Hexadienyl Side Chain: The hexadienyl side chain can undergo fragmentation at various points, leading to a series of fragment ions.

  • Ring Opening and Fragmentation of the Spirocyclic Core: The 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core is susceptible to ring-opening reactions followed by fragmentation, leading to characteristic neutral losses (e.g., CO, CO₂).

  • Loss of Water: The presence of two hydroxyl groups makes the neutral loss of water (H₂O, 18 Da) a highly probable fragmentation event, especially under energetic collision-induced dissociation (CID) conditions.

Proposed Fragmentation Scheme

The protonated molecule [M+H]⁺ of this compound (m/z 370.1654) is expected to undergo a series of fragmentation events as outlined in the diagram below.

Azaspirene_Fragmentation cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z 370.17 F1 Loss of H₂O m/z 352.16 M_H->F1 - H₂O F2 Loss of C₇H₇ (benzyl radical) m/z 279.11 M_H->F2 - C₇H₇ F3 Loss of C₆H₉ (hexadienyl radical) m/z 289.10 M_H->F3 - C₆H₉ F1_1 Loss of CO m/z 324.16 F1->F1_1 - CO F2_1 Loss of H₂O m/z 261.10 F2->F2_1 - H₂O F3_1 Loss of CO m/z 261.10 F3->F3_1 - CO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample This compound Standard or Fungal Extract Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation Reversed-Phase HPLC/UHPLC Filtration->LC_Separation Injection MS_FullScan Full Scan MS (m/z 100-500) LC_Separation->MS_FullScan ESI+ MS_MS_Scan Tandem MS (MS/MS) Precursor Ion: m/z 370.17 MS_FullScan->MS_MS_Scan Select Precursor Data_Acquisition Data Acquisition MS_MS_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pathway Elucidation Data_Acquisition->Fragmentation_Analysis Structural_Confirmation Structural Confirmation Fragmentation_Analysis->Structural_Confirmation

References

HPLC Methods for the Purification and Analysis of Azaspirene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal-derived natural product that has garnered significant interest due to its anti-angiogenic properties. It inhibits the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of new blood vessel formation, by specifically targeting the activation of Raf-1.[1][2] This targeted action makes this compound a promising candidate for further investigation in cancer therapy and other diseases characterized by excessive angiogenesis.

Effective research and development of this compound necessitate robust methods for its purification from fungal cultures and subsequent analytical quantification to determine purity and concentration. High-Performance Liquid Chromatography (HPLC) is the premier technique for both the preparative isolation and analytical assessment of such natural products due to its high resolution, reproducibility, and scalability.

This document provides detailed application notes and protocols for the preparative purification and analytical analysis of this compound using reverse-phase HPLC.

Preparative HPLC Purification of this compound

The goal of preparative HPLC is to isolate this compound from a crude fungal extract in sufficient quantity and purity for biological assays and further studies. A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity.

Experimental Protocol: Preparative HPLC
  • Sample Preparation:

    • Begin with a crude extract from a culture of an this compound-producing fungus, such as Neosartorya sp.

    • The crude extract should be partially purified using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar and non-polar impurities.

    • Dissolve the enriched extract in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 50-100 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a preparative scale column, and a UV-Vis or photodiode array (PDA) detector. A fraction collector is essential for isolating the target compound.

    • Column: A preparative C18 column (e.g., 20-50 mm internal diameter x 250 mm length, 5-10 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program: A linear gradient from a lower to a higher concentration of the organic mobile phase (B) is typically used to elute compounds with varying polarities. The gradient should be optimized based on an initial analytical run to ensure good separation of this compound from impurities.

    • Flow Rate: The flow rate will depend on the column diameter and is typically in the range of 20-100 mL/min for preparative scale.

    • Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by a UV-Vis scan).

    • Fraction Collection: Collect fractions based on the elution time of the this compound peak. Time-based or peak-based fraction collection can be employed.

  • Post-Purification Processing:

    • Combine the fractions containing pure this compound.

    • Remove the HPLC solvents, typically by rotary evaporation or lyophilization.

    • Determine the purity of the isolated this compound using the analytical HPLC method described below.

Data Presentation: Preparative HPLC
ParameterValue
Column Preparative C18, 20 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% to 80% B over 40 minutes
Flow Rate 25 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL of concentrated extract
Expected Retention Time ~25 minutes (highly method-dependent)
Achievable Purity >95%

Analytical HPLC Analysis of this compound

Analytical HPLC is used to determine the purity of isolated this compound and to quantify its concentration in various samples. This method utilizes a smaller scale column and lower flow rates to achieve high-resolution separation.

Experimental Protocol: Analytical HPLC
  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of purified this compound or the sample to be analyzed in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a gradient or isocratic pump, an autosampler, a column oven, and a PDA or UV-Vis detector.

    • Column: An analytical C18 column (e.g., 4.6 mm internal diameter x 150-250 mm length, 3-5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program: A linear gradient optimized for the separation of this compound from any potential impurities or degradation products.

    • Flow Rate: A typical analytical flow rate of 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detection: A PDA detector is recommended to assess peak purity spectrally. Monitor at a specific wavelength (e.g., 254 nm).

Data Presentation: Analytical HPLC
ParameterValue
Column Analytical C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 40% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12 minutes (highly method-dependent)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Visualizations

Experimental Workflow for this compound Purification and Analysis

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis & Downstream Applications Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract SPE Solid-Phase Extraction (SPE) Crude Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Solvent Evaporation Solvent Evaporation Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound Analytical_HPLC Analytical HPLC (Purity Check) Purified this compound->Analytical_HPLC Bioassays Biological Assays Purified this compound->Bioassays Characterization Structural Characterization (NMR, MS) Purified this compound->Characterization

Caption: Workflow for this compound purification and analysis.

This compound's Mechanism of Action in the VEGF Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf1 Raf-1 PKC->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits Activation

Caption: this compound inhibits angiogenesis by blocking Raf-1 activation.

References

Application Notes and Protocols: Tube Formation Assay Using Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. Azaspirene, a fungal-derived compound, has been identified as a novel inhibitor of angiogenesis.[1][2] These application notes provide a detailed protocol for performing a tube formation assay to evaluate the anti-angiogenic effects of this compound.

Mechanism of Action: this compound

This compound inhibits angiogenesis by specifically targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to suppress the activation of Raf-1, a key downstream kinase in the VEGF receptor signaling cascade, without affecting the activation of the VEGF receptor 2 (KDR/Flk-1) itself.[1] This inhibition of Raf-1 activation ultimately disrupts downstream signaling, leading to a reduction in endothelial cell migration and proliferation, which are essential for tube formation.[1] this compound has been shown to inhibit human umbilical vein endothelial cell (HUVEC) migration induced by VEGF with an effective dose (ED100) of 27.1 µM.[2]

Diagram 1: this compound's Inhibition of the VEGF Signaling Pathway.

Experimental Protocol: Tube Formation Assay with this compound

This protocol details the steps for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix to assess the anti-angiogenic properties of this compound.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methods

Tube_Formation_Assay_Workflow Start Start: Prepare Reagents Coat_Plate Coat 96-well Plate with Matrigel Start->Coat_Plate Prepare_Cells Harvest and Prepare HUVEC Suspension Start->Prepare_Cells Prepare_Treatments Prepare this compound dilutions and Vehicle Control Start->Prepare_Treatments Incubate_Matrigel Incubate at 37°C for 30-60 min to polymerize Coat_Plate->Incubate_Matrigel Add_Cells_and_Treatments Add Cell Suspension and Treatments to Wells Incubate_Matrigel->Add_Cells_and_Treatments Prepare_Cells->Add_Cells_and_Treatments Prepare_Treatments->Add_Cells_and_Treatments Incubate_Cells Incubate at 37°C, 5% CO2 for 4-18 hours Add_Cells_and_Treatments->Incubate_Cells Image_Acquisition Image Tube Formation (Phase Contrast or Fluorescence) Incubate_Cells->Image_Acquisition Data_Analysis Quantify Tube Length and Branch Points Image_Acquisition->Data_Analysis End End: Analyze Results Data_Analysis->End

Diagram 2: Experimental Workflow for the Tube Formation Assay.

1. Preparation of Basement Membrane Matrix Coated Plates

  • Thaw the basement membrane matrix on ice overnight at 4°C.
  • Using pre-cooled pipette tips, add 50 µL of the thawed matrix to each well of a 96-well plate on ice.
  • Ensure the matrix is evenly spread across the bottom of each well.
  • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

2. Cell Culture and Seeding

  • Culture HUVECs in EGM-2 medium supplemented with FBS.
  • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
  • Neutralize the trypsin and centrifuge the cells.
  • Resuspend the cell pellet in EGM-2 medium and perform a cell count.
  • Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.

3. Preparation of this compound Treatment

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in EGM-2 medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
  • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

4. Cell Seeding and Treatment

  • Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the pre-coated 96-well plate.
  • Immediately add the prepared this compound dilutions or vehicle control to the respective wells.
  • Gently mix the contents of each well.

5. Incubation and Imaging

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.
  • Monitor tube formation periodically using an inverted microscope.
  • For fluorescence imaging, Calcein AM can be added to the cells 30 minutes prior to the end of the incubation period.
  • Capture images of the tube networks in each well.

6. Data Acquisition and Analysis

  • Quantify the extent of tube formation using image analysis software.
  • Commonly measured parameters include:
  • Total tube length
  • Number of branch points
  • Number of loops
  • Calculate the average and standard deviation for each treatment group from at least three replicate wells.

Data Presentation

The quantitative data obtained from the tube formation assay should be summarized in a clear and structured table for easy comparison of the dose-dependent effects of this compound.

Table 1: Representative Dose-Response Effect of this compound on HUVEC Tube Formation

This compound Concentration (µM)Total Tube Length (µm, Mean ± SD)% Inhibition of Tube LengthNumber of Branch Points (Mean ± SD)% Inhibition of Branch Points
0 (Vehicle Control)1250 ± 85085 ± 100
11100 ± 7012.078 ± 88.2
5850 ± 6532.055 ± 635.3
10600 ± 5052.035 ± 558.8
25350 ± 4072.015 ± 482.4
50150 ± 2588.05 ± 294.1

Note: The data presented in this table is illustrative and serves as an example of how to present quantitative results from a tube formation assay. Actual results may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for utilizing the tube formation assay to evaluate the anti-angiogenic activity of this compound. By following this detailed methodology, researchers can obtain reproducible and quantifiable data on the inhibitory effects of this compound on endothelial cell tube formation, providing valuable insights into its potential as an anti-cancer therapeutic. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation.

References

Application Notes and Protocols for the Chicken Chorioallantoic Membrane (CAM) Assay for Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene, a fungal-derived compound, has emerged as a promising agent in cancer research due to its anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] this compound exerts its effects by inhibiting the Raf-1 activation within the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key cascade in angiogenesis.[3] The chicken chorioallantoic membrane (CAM) assay is a well-established, robust, and cost-effective in vivo model to evaluate both the anti-angiogenic and anti-tumor potential of compounds like this compound.[4][5] This document provides detailed application notes and protocols for utilizing the CAM assay to assess the efficacy of this compound.

Mechanism of Action: this compound in the VEGF Signaling Pathway

This compound targets the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival. Specifically, this compound inhibits the activation of Raf-1, a serine/threonine-protein kinase that acts as a downstream effector of the VEGF Receptor 2 (VEGFR2).[3] By blocking Raf-1, this compound effectively halts the signal transduction cascade through MEK and ERK, ultimately leading to a reduction in the expression of genes involved in angiogenesis.[6][7][8]

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis This compound This compound This compound->Raf1 Inhibition

VEGF Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data Summary

The following table summarizes the known quantitative anti-angiogenic effect of this compound from in vivo CAM assays. Researchers are encouraged to generate a full dose-response curve to further characterize its potency.

CompoundDosage per EggObservation% Inhibition of AngiogenesisCitation
This compound30 µgReduction in tumor-induced blood vessels23.6 - 45.3%[3]
Vehicle Control-Normal vascular development0%[3]

Experimental Protocols

Two primary CAM assay protocols are presented: one for assessing anti-angiogenic effects and another for evaluating anti-tumor activity.

Protocol 1: Anti-Angiogenesis CAM Assay

This protocol details the procedure to evaluate the direct inhibitory effect of this compound on blood vessel formation.

Anti_Angiogenesis_Workflow Start Start: Fertilized Chicken Eggs Incubate 1. Incubate Eggs (3-4 days at 37°C, 60% humidity) Start->Incubate Window 2. Create a Window (Cut a small opening in the shell) Incubate->Window Prepare_this compound 3. Prepare this compound Solution (Dissolve in a suitable solvent, e.g., DMSO) Window->Prepare_this compound Apply 4. Apply this compound (Saturate a filter paper disc and place on CAM) Prepare_this compound->Apply Reincubate 5. Re-incubate (2-3 days) Apply->Reincubate Image 6. Image and Quantify (Capture images of the CAM vasculature) Reincubate->Image Analyze 7. Analyze Data (Count vessel branch points, measure vessel length/density) Image->Analyze End End: Assess Anti-Angiogenic Effect Analyze->End

Workflow for the Anti-Angiogenesis CAM Assay.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control

  • Dremel tool with a fine cutting disc or a small sterile scissor

  • Sterile forceps

  • 70% ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Sterile filter paper discs (6 mm diameter)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 to 4 days.

  • Windowing:

    • Candle the eggs to locate the air sac and the embryo.

    • Disinfect the shell with 70% ethanol.

    • Carefully create a small window (approximately 1 cm²) in the shell over the embryo, avoiding damage to the underlying membrane.

    • Remove the piece of shell with sterile forceps.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Perform serial dilutions to achieve the desired final concentrations for the dose-response study (e.g., 1, 10, 30, 50 µg per disc).

  • Application of this compound:

    • Gently place a sterile filter paper disc on the CAM, over a well-vascularized area.

    • Carefully apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control (solvent only) onto the disc.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Imaging and Quantification:

    • After the incubation period, remove the tape and add a few drops of sterile PBS to the CAM to enhance visibility.

    • Capture high-resolution images of the area around the filter disc using a stereomicroscope.

  • Data Analysis:

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius from the disc.

    • Alternatively, use image analysis software to measure total vessel length or vessel density.

    • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Anti-Tumor CAM Assay

This protocol is designed to assess the effect of this compound on the growth and vascularization of a tumor xenograft on the CAM.

Anti_Tumor_Workflow Start Start: Fertilized Chicken Eggs Incubate 1. Incubate Eggs (8-10 days at 37°C, 60% humidity) Start->Incubate Window 2. Create a Window (Cut a small opening in the shell) Incubate->Window Implant 3. Implant Tumor Cells (Place a cell-scaffold mixture on the CAM) Window->Implant Reincubate1 4. Re-incubate for Tumor Growth (2-3 days) Implant->Reincubate1 Treat 5. Treat with this compound (Topical application or systemic injection) Reincubate1->Treat Reincubate2 6. Re-incubate Post-Treatment (3-5 days) Treat->Reincubate2 Excise 7. Excise Tumor (Carefully remove the tumor from the CAM) Reincubate2->Excise Analyze 8. Analyze Tumor (Measure weight, volume, and microvessel density) Excise->Analyze End End: Assess Anti-Tumor Effect Analyze->End

Workflow for the Anti-Tumor CAM Assay.

Materials:

  • All materials from Protocol 1

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Extracellular matrix (e.g., Matrigel) or a biocompatible scaffold

  • Surgical scissors and fine-tipped forceps

  • Calipers

  • Analytical balance

Procedure:

  • Egg Incubation and Windowing: Follow steps 1 and 2 from the Anti-Angiogenesis CAM Assay protocol, but incubate the eggs for 8-10 days before windowing.

  • Tumor Cell Implantation:

    • Culture the chosen cancer cell line to 80-90% confluency.

    • Resuspend the cells in a mixture of serum-free medium and an extracellular matrix or scaffold at a concentration of 1-5 x 10⁶ cells per 20-30 µL.

    • Gently scratch the surface of the CAM with a sterile needle to facilitate tumor cell attachment.

    • Carefully place the cell suspension onto the scratched area of the CAM.

  • Incubation for Tumor Formation: Seal the window and incubate for 2-3 days to allow for tumor formation.

  • Treatment with this compound:

    • Prepare this compound solutions as described in Protocol 1.

    • Administer this compound either topically onto the tumor or systemically by injecting into a CAM blood vessel.

  • Incubation Post-Treatment: Re-seal the window and incubate for an additional 3-5 days.

  • Tumor Excision and Analysis:

    • At the end of the experiment, carefully excise the tumor from the CAM.

    • Measure the tumor weight and dimensions (to calculate volume).

    • The tumor can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for blood vessel markers like CD31).

  • Data Analysis:

    • Compare the average tumor weight and volume between this compound-treated and control groups.

    • Quantify microvessel density within the tumor sections to assess the anti-angiogenic effect in the tumor microenvironment.

Conclusion

The CAM assay provides a powerful and versatile platform for the pre-clinical evaluation of this compound. These detailed protocols for both anti-angiogenesis and anti-tumor assessment will enable researchers to robustly characterize the efficacy of this compound and similar compounds, thereby accelerating the drug development process. Adherence to these standardized methods will ensure reproducible and reliable data, contributing to a deeper understanding of the therapeutic potential of novel anti-cancer agents.

References

Application Notes & Protocols: Azaspirene Analogs in Murine Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azaspirene analogs in murine xenograft models of cancer, with a focus on their anti-angiogenic and anti-tumor effects. The information is compiled from preclinical research and is intended to guide the design and execution of similar in vivo studies.

Introduction

This compound is a natural product isolated from the fungus Neosartorya sp. that has demonstrated promising anti-angiogenic properties.[1][2] It functions by inhibiting the creation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[1] Specifically, this compound has been shown to disrupt the signaling pathway associated with tumor angiogenesis.[1] Due to limitations in the supply of naturally occurring this compound, synthetic analogs have been developed and evaluated for their therapeutic potential.[1][3][4]

This document details the in vivo efficacy of synthetic this compound analogs in a murine xenograft model of human uterine carcinosarcoma, a highly aggressive gynecological cancer.[3]

Mechanism of Action: Anti-Angiogenesis via Raf-1 Inhibition

In vitro studies on this compound have elucidated its mechanism of action in endothelial cells. This compound inhibits the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF).[2] This inhibition occurs through the suppression of Raf-1 activation, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, without affecting the activation of the VEGF receptor 2 (kinase insert domain-containing receptor/fetal liver kinase 1).[2] This targeted action disrupts the downstream signaling cascade that leads to endothelial cell proliferation and migration, the cellular hallmarks of angiogenesis.

Azaspirene_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Raf1 Raf-1 VEGFR2->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis This compound This compound This compound->Raf1 Inhibits

Figure 1: this compound's Mechanism of Action.
Efficacy of this compound Analogs in a Uterine Carcinosarcoma Xenograft Model

A preclinical study evaluated the anti-tumor and anti-angiogenic effects of synthetic this compound analogs (both (+) and (-) enantiomers) in a murine xenograft model using the FU-MMT-3 human uterine carcinosarcoma cell line.[3][4]

The study demonstrated that both (+)- and (-)-Azaspirene analogs significantly suppressed tumor growth in vivo compared to the untreated control group.[3][4] Furthermore, a significant reduction in microvessel density within the tumors was observed, confirming the anti-angiogenic activity of the compounds.[3] Importantly, no significant toxicity, including body weight loss, was observed in the treated mice.[3]

Treatment GroupDoseMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (%)Microvessel Density (vessels/mm²)
Control (Untreated)-~1200-Not explicitly quantified
(+)-Azaspirene Analog30.0 mg/kg~400~67%Significantly lower than control
(-)-Azaspirene Analog30.0 mg/kg~400~67%Significantly lower than control

Note: Tumor volumes are approximated from the graphical data presented in the source study. Tumor growth inhibition is calculated relative to the control group.

Experimental Protocols

Cell Line and Culture
  • Cell Line: FU-MMT-3 human uterine carcinosarcoma cells.[3]

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Murine Xenograft Model Protocol

This protocol outlines the establishment and treatment of a subcutaneous xenograft model of human uterine carcinosarcoma in nude mice.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Culture FU-MMT-3 Uterine Carcinosarcoma Cells B 2. Harvest and Prepare Cell Suspension (5 x 10^6 cells in 100 µL PBS) A->B C 3. Subcutaneously Inject Cells into Flank of Nude Mice B->C D 4. Monitor Tumor Growth (Tumor volume reaches ~100 mm³) C->D E 5. Randomize Mice into Treatment Groups (n=~5-10/group) - Control (Vehicle) - (+)-Azaspirene Analog (30 mg/kg) - (-)-Azaspirene Analog (30 mg/kg) D->E F 6. Administer Treatment (e.g., Intraperitoneally) Daily for 28 Days E->F G 7. Monitor Tumor Volume and Body Weight Weekly F->G H 8. Euthanize Mice and Excise Tumors at Day 28 G->H I 9. Analyze Tumor Weight, Volume, and Microvessel Density (Immunohistochemistry) H->I

Figure 2: Murine Xenograft Experimental Workflow.
  • FU-MMT-3 cells

  • 6-week-old female BALB/c nude mice

  • RPMI-1640 medium, FBS, penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • (+)- and (-)-Azaspirene analogs

  • Vehicle for drug dissolution (e.g., PBS with a small percentage of DMSO)

  • Calipers for tumor measurement

  • Syringes and needles (e.g., 27-gauge)

  • Cell Preparation: Culture FU-MMT-3 cells to ~80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length × width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analogs (e.g., 30.0 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 28 days).

  • Data Collection: Continue to monitor tumor volume and mouse body weight throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.

  • Immunohistochemistry: Fix a portion of the tumor tissue in formalin and embed in paraffin (B1166041) for immunohistochemical analysis of microvessel density using an endothelial cell marker (e.g., CD31).

Conclusion

The available preclinical data on this compound analogs demonstrate their potential as anti-cancer agents, particularly for highly angiogenic tumors like uterine carcinosarcoma.[3] Their mechanism of action, targeting the Raf-1 signaling pathway, presents a clear rationale for their anti-angiogenic effects.[2] The protocols outlined here provide a framework for further investigation of this compound and its derivatives in various murine xenograft models of cancer. Future studies should aim to confirm these findings with the natural (-)-Azaspirene compound and explore its efficacy in other cancer types.

References

Application Notes and Protocols for Studying the MAPK Signaling Pathway with Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal metabolite originally isolated from Neosartorya sp. that has demonstrated potent anti-angiogenic properties.[1][2] Its mechanism of action involves the specific inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell proliferation, differentiation, migration, and apoptosis.[1][2] Specifically, this compound targets and blocks the activation of Raf-1, a key serine/threonine-protein kinase in the MAPK cascade, without affecting the upstream activation of the VEGF receptor KDR/Flk-1.[1][2] This makes this compound a valuable tool for studying the role of the Raf-1/MEK/ERK signaling axis in various biological processes, particularly in the context of angiogenesis and cancer research. These application notes provide detailed protocols for utilizing this compound to investigate the MAPK signaling pathway in human umbilical vein endothelial cells (HUVECs).

Applications

  • Investigating the role of Raf-1 in VEGF-induced signaling: this compound can be used as a selective inhibitor to dissect the downstream effects of Raf-1 activation in response to vascular endothelial growth factor (VEGF).

  • Studying the involvement of the MAPK pathway in angiogenesis: By inhibiting key angiogenic processes such as endothelial cell migration and proliferation, this compound serves as a tool to explore the dependence of these processes on the Raf-1/MEK/ERK pathway.

  • Screening for novel anti-angiogenic compounds: The well-defined mechanism of this compound makes it a useful positive control in assays designed to identify new inhibitors of the MAPK pathway and angiogenesis.

  • Validating the therapeutic potential of targeting Raf-1: As a natural product with specific inhibitory activity, this compound can be employed in preclinical studies to assess the consequences of Raf-1 inhibition in various disease models.

Data Presentation

Table 1: Quantitative Effects of this compound on Angiogenesis-Related Processes

ParameterCell Line/ModelThis compound ConcentrationEffectReference
HUVEC Migration HUVEC27 µmol/L100% inhibition of VEGF-induced migration[1][2]
Angiogenesis Chicken Chorioallantoic Membrane (CAM) Assay30 µ g/egg 23.6-45.3% inhibition[1][2]
Raf-1 Kinase Activity (IC50) Not AvailableNot AvailableNot Available-
HUVEC Proliferation (IC50) HUVECNot AvailablePreferentially inhibits HUVEC growth over various cancer cell lines (NIH3T3, HeLa, MSS31, and MCF-7)[1][2]

Mandatory Visualizations

MAPK_Pathway VEGF VEGF VEGFR VEGFR (KDR/Flk-1) VEGF->VEGFR Ras Ras VEGFR->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates This compound This compound This compound->Raf1 Inhibits MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Migration, Angiogenesis) Nucleus->Transcription Regulates Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_HUVEC Culture HUVEC cells Serum_Starve Serum starve cells Culture_HUVEC->Serum_Starve Pretreat_this compound Pre-treat with this compound (e.g., 8, 27, 81 µM for 1h) Serum_Starve->Pretreat_this compound Stimulate_VEGF Stimulate with VEGF (e.g., 12.5 ng/mL for 5 min) Pretreat_this compound->Stimulate_VEGF Cell_Lysis Cell Lysis Stimulate_VEGF->Cell_Lysis Migration_Assay Migration Assay Stimulate_VEGF->Migration_Assay Proliferation_Assay Proliferation Assay Stimulate_VEGF->Proliferation_Assay Western_Blot Western Blot for p-Raf-1, p-MEK, p-ERK Cell_Lysis->Western_Blot

References

Application Notes: Preparation and Use of Azaspirene for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azaspirene is a fungal-derived natural product isolated from Neosartorya sp. that has been identified as a novel inhibitor of angiogenesis, the process of forming new blood vessels.[1][2] This process is a critical target in cancer therapy, as tumors require neovascularization for growth and metastasis.[1] this compound's primary mechanism of action involves the inhibition of the Raf-1/MEK/ERK signaling pathway, a key cascade downstream of vascular endothelial growth factor (VEGF) stimulation in endothelial cells.[1][3] Notably, it suppresses the activation of Raf-1 without affecting the upstream VEGF receptor 2 (KDR/Flk-1), indicating a specific mode of action.[1][3] A compelling characteristic of this compound is its preferential inhibitory effect on the growth and migration of vascular endothelial cells over many cancer cell lines, coupled with low general cytotoxicity, making it a promising candidate for anti-angiogenic research and potential synergistic cancer therapies.[1][2][3]

These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays to study its anti-angiogenic properties.

Quantitative Data Summary

This compound's primary reported activity is the inhibition of endothelial cell migration. The following table summarizes the key quantitative data available from published studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

ParameterCell LineBio-AssayEffective ConcentrationNotes
ED100 HUVECVEGF-Induced Cell Migration27.1 µM100% inhibition of migration was observed at this concentration without significant cell toxicity.[1]
Growth Inhibition HUVECCell ProliferationPreferential inhibitionGrowth of Human Umbilical Vein Endothelial Cells (HUVEC) was preferentially inhibited compared to non-vascular cells such as NIH3T3, HeLa, and MCF-7.[1][3]

Note: Comprehensive IC50 values for this compound across a broad panel of cancer cell lines are not widely reported in the literature, as its primary characterized effect is anti-angiogenic rather than directly cytotoxic to tumor cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for use in cell culture experiments. Given that the solubility of this compound in aqueous media is likely low, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Procedure:

  • Reconstitution of Stock Solution:

    • Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of DMSO to the vial of this compound powder to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Perform serial dilutions if a wide range of concentrations is required.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.5%. An equivalent concentration of DMSO should be added to the vehicle control wells in every experiment.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use powder This compound Powder stock 10-50 mM Stock in DMSO powder->stock Dissolve & Vortex dmso Sterile DMSO dmso->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store working Final Working Concentration store->working Thaw & Dilute medium Complete Cell Culture Medium medium->working cells Treat Cells (DMSO <0.5%) working->cells

This compound solution preparation workflow.
Protocol 2: Endothelial Cell Migration Assay (Modified Boyden Chamber)

This assay evaluates the effect of this compound on the directional migration of endothelial cells, a key step in angiogenesis.

Materials:

  • HUVECs or other endothelial cells

  • 24-well companion plates

  • Cell culture inserts with 8 µm pore size polycarbonate membranes (e.g., Transwells)

  • VEGF

  • This compound

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Calcein AM or Crystal Violet stain

Procedure:

  • Cell Preparation: Culture HUVECs to ~80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.

  • Assay Setup:

    • Add serum-free medium containing VEGF (e.g., 20 ng/mL) to the lower chamber of the 24-well plate. This will act as the chemoattractant.

    • In a separate tube, harvest the starved HUVECs and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

    • Add 1 x 10⁵ cells in 100 µL of the cell suspension to the upper chamber of each cell culture insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts from the wells. Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes, then wash thoroughly with water.

    • Allow the membranes to dry, then count the migrated cells in several random fields of view under a microscope. Alternatively, elute the stain and measure absorbance with a plate reader.

Protocol 3: Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis in vitro. This compound's inhibitory effect on this process can be quantified.

Materials:

  • HUVECs or other endothelial cells

  • Matrigel Basement Membrane Matrix

  • Pre-chilled 96-well plate

  • This compound

  • Complete cell culture medium

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in complete medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Seed 1.5 - 2.0 x 10⁴ cells per well onto the solidified Matrigel. Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Analysis:

    • Examine the formation of capillary-like networks using an inverted microscope.

    • Capture images from each well.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to confirm this compound's mechanism of action by detecting changes in the phosphorylation status of key proteins in the Raf-1/MEK/ERK pathway.

Materials:

  • HUVECs

  • VEGF

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Raf-1, anti-Raf-1, anti-p-MEK1/2, anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed HUVECs and grow to ~80% confluency. Starve cells overnight in serum-free medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 20 ng/mL) for 10-15 minutes to induce phosphorylation of the MAPK pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.

Signaling and Experimental Workflow Diagrams

G cluster_pathway VEGF Signaling Pathway cluster_drug Inhibitor VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras PLCg->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Response Angiogenesis Cell Migration Proliferation Nucleus->Response This compound This compound This compound->Inhibition

This compound inhibits the VEGF signaling cascade by blocking Raf-1 activation.

G cluster_culture Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Functional & Mechanistic Assays cluster_analysis Phase 3: Data Analysis A Culture Endothelial Cells (e.g., HUVEC) B Starve Cells (Serum-Free Medium) A->B C Treat with this compound + Vehicle Control B->C D Stimulate with VEGF (for Migration/Signaling Assays) C->D F Tube Formation Assay (Matrigel) C->F E Migration Assay (Boyden Chamber) D->E G Western Blot (p-MEK, p-ERK) D->G H Quantify Migrated Cells E->H I Quantify Tube Length & Junctions F->I J Densitometry of Phospho-Proteins G->J

Experimental workflow for evaluating this compound's anti-angiogenic effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Azaspirene Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Azaspirene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their synthetic campaigns. The following guides and FAQs are based on published total syntheses of this compound and address specific challenges that may be encountered in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the total synthesis of this compound, and what are their reported overall yields?

A1: Several distinct total syntheses of this compound have been reported, each with unique key steps and overall efficiencies. Notable approaches include:

  • Hayashi's Asymmetric Total Synthesis: This route features a MgBr₂·OEt₂-mediated diastereoselective Mukaiyama aldol (B89426) reaction and a NaH-promoted intramolecular cyclization of an alkynylamide.[1][2]

  • Han's Six-Step Total Synthesis: A concise approach centered around an effective γ-lactam formation and successful tandem epoxidations.[3][4]

  • Hirasawa's Convergent Strategy: This synthesis involves the coupling of an isocyanate and a 3(2H)-furanone followed by an intramolecular aldol reaction to construct the spiro core. This 12-step synthesis has a reported overall yield of 17%.[5]

  • A 23-step synthesis has also been reported with an overall yield of 1.7%.

Synthetic ApproachKey ReactionsNumber of StepsOverall YieldReference
Hayashi (asymmetric)Mukaiyama aldol, Intramolecular alkynylamide cyclizationNot specifiedNot specified[1][2]
Han (racemic)γ-Lactam formation, Tandem epoxidations6Not specified[3][4]
Hirasawa (racemic)Isocyanate/furanone coupling, Intramolecular aldol1217%[5]
UnspecifiedTi-Claisen condensation, Ti-direct aldol reaction231.7%

Q2: My MgBr₂·OEt₂-mediated Mukaiyama aldol reaction is giving low diastereoselectivity. How can I improve this?

A2: Achieving high diastereoselectivity in the Mukaiyama aldol reaction is crucial. The choice of Lewis acid and reaction conditions are key. The use of MgBr₂·OEt₂ is specifically cited for its ability to promote diastereoselectivity in this context.[1][2] Low diastereoselectivity could be due to several factors:

  • Moisture: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. The Lewis acid is particularly sensitive to water.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) as specified in the protocol to enhance selectivity.

  • Lewis Acid Quality: Use a freshly opened or properly stored bottle of MgBr₂·OEt₂.

For purification of diastereomers, flash chromatography on silica (B1680970) gel is often effective. In some cases, derivatization to a more crystalline compound can facilitate separation by recrystallization.[6][7][8][9]

Q3: The NaH-promoted intramolecular cyclization of the alkynylamide is resulting in a low yield of the desired Z-benzylidene γ-lactam. What are the likely side reactions and how can I minimize them?

A3: This cyclization is sensitive to reaction conditions. The use of sodium hydride (NaH) in dimethylformamide (DMF) is reported to selectively form the desired Z-isomer.[1] Potential issues leading to low yields include:

  • Incomplete reaction: Ensure the NaH is fresh and active. The presence of an oxide layer on older NaH can reduce its reactivity.

  • Side reactions: The formation of the E-isomer is a potential side reaction. The choice of a polar aprotic solvent like DMF is important for favoring the Z-isomer.

  • Moisture: NaH reacts violently with water. Rigorously dry all solvents and glassware.

  • Reaction time and temperature: The reaction is typically run at room temperature for a specific duration (e.g., 1 hour).[1] Deviation from these conditions could lead to decomposition or side product formation.

Troubleshooting Guides

Low Yield in the Diastereoselective Mukaiyama Aldol Reaction

This section addresses common problems encountered during the MgBr₂·OEt₂-mediated diastereoselective Mukaiyama aldol reaction, a key step in Hayashi's synthesis of (-)-Azaspirene.[1][2]

Problem Possible Cause Troubleshooting Steps
Low overall yield with recovery of starting materials 1. Inactive Lewis acid. 2. Insufficient reaction time. 3. Reaction temperature too low.1. Use a fresh bottle of MgBr₂·OEt₂. 2. Monitor the reaction by TLC to ensure completion. 3. While low temperature is crucial for selectivity, ensure the reaction is proceeding. A slight increase in temperature (e.g., to -60 °C) may be necessary if the reaction is stalled, but this may impact diastereoselectivity.
Formation of multiple spots on TLC, low yield of desired product 1. Presence of moisture leading to hydrolysis of the silyl (B83357) enol ether or deactivation of the Lewis acid. 2. Undesired side reactions due to incorrect stoichiometry.1. Flame-dry all glassware and use anhydrous solvents. 2. Carefully control the stoichiometry of the silyl enol ether, aldehyde, and Lewis acid as reported.[1]
Poor diastereoselectivity 1. Reaction temperature too high. 2. Incorrect Lewis acid or solvent.1. Maintain the reaction temperature at -78 °C. 2. Ensure MgBr₂·OEt₂ is used in CH₂Cl₂ as specified in the literature for optimal results in this specific transformation.[1]

To a solution of the silyl enol ether (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C is added MgBr₂·OEt₂ (2.5 equiv). The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Inefficient Intramolecular Cyclization of the Alkynylamide

This guide focuses on troubleshooting the NaH-promoted intramolecular cyclization to form the Z-benzylidene γ-lactam in Hayashi's synthesis.[1]

Problem Possible Cause Troubleshooting Steps
Low conversion to the desired γ-lactam 1. Inactive NaH. 2. Insufficient reaction time. 3. Presence of proton sources that quench the base.1. Use fresh, high-quality NaH (60% dispersion in mineral oil is common). 2. Monitor the reaction by TLC to determine the optimal reaction time. 3. Ensure the starting amide and solvent (DMF) are anhydrous.
Formation of the undesired E-isomer 1. Incorrect solvent. 2. Reaction temperature too high.1. Use DMF as the solvent to favor the formation of the Z-isomer. 2. Maintain the reaction at room temperature as specified.
Decomposition of starting material or product 1. Reaction time too long. 2. Presence of impurities.1. Monitor the reaction closely and quench it upon completion. 2. Ensure the starting amide is pure.

To a solution of the alkynylamide (1.0 equiv) in anhydrous DMF at room temperature is added NaH (e.g., 1.2 equiv, 60% dispersion in mineral oil) in one portion. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to separate the Z and E isomers.

Low Yield in Tandem Epoxidations of the γ-Lactam

This section provides troubleshooting for the tandem epoxidation step in Han's synthesis, which is critical for constructing the spirocyclic core.[3][4]

Problem Possible Cause Troubleshooting Steps
Incomplete reaction 1. Insufficient m-CPBA. 2. Low reaction temperature.1. Use a sufficient excess of m-CPBA. 2. The reaction is typically run at room temperature. Ensure the temperature does not drop significantly.
Formation of byproducts from epoxide opening 1. Presence of acidic impurities in m-CPBA. 2. Prolonged reaction time.1. Use purified m-CPBA or commercial m-CPBA with a known purity. The presence of meta-chlorobenzoic acid can catalyze epoxide opening. 2. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Low diastereoselectivity 1. The inherent stereocontrol of the substrate may be low.1. This reaction relies on substrate control for diastereoselectivity. If selectivity is poor, purification by chromatography may be necessary.

To a solution of the γ-lactam (1.0 equiv) in a suitable solvent such as CH₂Cl₂ is added m-CPBA (e.g., 2.2 equiv) at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed as indicated by TLC. The reaction mixture is then diluted with CH₂Cl₂ and washed successively with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Poor Yield in the Intramolecular Aldol Cyclization

This guide addresses issues with the base-mediated intramolecular aldol cyclization to form the spiro core of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of the desired cyclized product 1. Incorrect base concentration. 2. Unfavorable equilibrium. 3. Formation of intermolecular aldol products.1. The concentration of the base (e.g., NaOH) can be critical. Titrate the base solution to ensure accurate concentration. 2. If the reaction is reversible, removal of water (if formed in a condensation) can drive the reaction to completion. However, for an aldol addition, this is not applicable. 3. Run the reaction at high dilution to favor the intramolecular pathway over the intermolecular one.
Formation of multiple products 1. Deprotonation at multiple α-carbons leading to different ring sizes. 2. Dehydration of the aldol adduct.1. The regioselectivity is often thermodynamically controlled, favoring the formation of 5- or 6-membered rings.[10][11][12] If multiple stable rings are possible, a mixture may be unavoidable. 2. If the aldol addition product is desired, avoid heating the reaction mixture, as this can promote dehydration to the enone.

To a solution of the dicarbonyl precursor in a suitable solvent (e.g., an alcohol or THF/water), an aqueous solution of a base such as NaOH is added. The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by TLC. Upon completion, the reaction is neutralized with an acid (e.g., dilute HCl) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Visualizations

Azaspirene_Synthesis_Troubleshooting_Workflow cluster_synthesis This compound Total Synthesis cluster_troubleshooting Troubleshooting start Initiate Key Reaction Step check_yield Assess Reaction Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield Unsatisfactory proceed Proceed to Next Step check_yield->proceed Satisfactory cause Identify Potential Cause: - Reagent Quality - Reaction Conditions - Moisture - Side Reactions low_yield->cause Yes optimize Implement Corrective Actions: - Use Fresh Reagents - Adjust Temperature/Time - Ensure Anhydrous Conditions - Modify Stoichiometry cause->optimize optimize->start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the total synthesis of this compound.

Mukaiyama_Aldol_Diastereoselectivity_Factors cluster_factors Key Parameters title Factors Influencing Diastereoselectivity in Mukaiyama Aldol Reaction lewis_acid Lewis Acid (e.g., MgBr2·OEt2) outcome Diastereoselective Outcome lewis_acid->outcome temperature Reaction Temperature (e.g., -78 °C) temperature->outcome solvent Solvent (e.g., Anhydrous CH2Cl2) solvent->outcome substrate Substrate Stereochemistry substrate->outcome

References

Technical Support Center: Stereoselective Synthesis of Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Azaspirene. The content is designed to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main difficulties in synthesizing this compound stereoselectively revolve around the construction of its complex and highly oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[1] Key challenges include:

  • Controlling Stereochemistry: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.[2]

  • Construction of the Spirocyclic Core: Creating the spirocyclic core with the desired stereochemistry is a major challenge, often addressed through intramolecular aldol (B89426) reactions or crystallization-induced diastereomer transformations.[3][4]

  • Diastereoselectivity of Key Reactions: Reactions such as aldol condensations can yield mixtures of diastereomers, requiring careful optimization or alternative strategies to obtain the desired product.[1]

  • Lengthy Synthetic Routes: Early synthetic routes were often long and inefficient.[2] A significant goal in the field is to develop more concise and higher-yielding syntheses.[5][6][7]

Q2: How can I improve the diastereoselectivity of the aldol condensation to form the this compound backbone?

A2: Poor diastereoselectivity is a common issue in aldol reactions for this synthesis. For instance, the reaction of the lithium enolate of methyl (4R,5S)-2,2-dimethyl-5-((E)-pent-2-en-1-yl)-1,3-dioxolane-4-carboxylate with phenylpropargyl aldehyde can result in a mixture of all four possible aldol products with low selectivity.[1] To overcome this, consider employing a Mukaiyama aldol reaction. A MgBr₂·OEt₂-mediated, diastereoselective Mukaiyama aldol reaction has been shown to be a key step in a successful asymmetric total synthesis of (-)-Azaspirene.[8][9]

Q3: What strategies can be used to construct the spirocyclic core of this compound?

A3: Several strategies have been successfully employed:

  • Intramolecular Aldol Reaction: A convergent strategy featuring an intramolecular aldol reaction can be used to construct the spiro core.[3][4]

  • Crystallization-Induced Diastereomer Transformation: In cases where an undesired epimer is formed as the major product, a crystallization-induced diastereomer transformation can be used to convert it to the thermodynamically stable and desired epimer.[3][4]

  • Tandem Epoxidations and Base-Mediated Cyclization: A biosynthetically inspired strategy involves sequential epoxidations followed by a late-stage base-mediated cyclization of a relevant precursor to form the spirocyclic core.[3]

  • 'Margaretha' Type Cyclization: A rare 'Margaretha' type cyclization has been utilized to successfully incorporate the required spiro ether functionality.[2]

Q4: Are there any particularly concise total syntheses of this compound reported?

A4: Yes, there has been a focus on developing shorter and more efficient synthetic routes. One notable example is a six-step total synthesis of (±)-azaspirene from commercially available materials. The key steps in this concise approach were an effective γ-lactam formation and successful tandem epoxidations.[3][5][6][7] Another efficient asymmetric synthesis of (–)-azaspirene was completed in 11 steps with a 6% overall yield.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Condensation
Symptom Possible Cause Troubleshooting Steps
Formation of multiple aldol products with poor diastereomeric ratio (e.g., 57:20:13:8).[1]The use of a lithium enolate in the aldol reaction may not provide sufficient facial selectivity with the specific substrates.1. Switch to a Mukaiyama Aldol Reaction: Employ a Lewis acid-mediated Mukaiyama aldol reaction. A reported successful method uses MgBr₂·OEt₂ as the Lewis acid.[8][9] 2. Screen Lewis Acids: If the initial Lewis acid is not effective, screen other common Lewis acids such as TiCl₄, SnCl₄, or ZnCl₂. 3. Vary Reaction Conditions: Optimize temperature, solvent, and reaction time for the Mukaiyama aldol reaction to improve selectivity.
Issue 2: Formation of the Undesired Epimer during Spirocyclization
Symptom Possible Cause Troubleshooting Steps
The major product of the intramolecular aldol reaction for spirocyclization is the kinetically favored, but undesired, epimer.[3][4]The desired product is the thermodynamically more stable epimer, but the reaction conditions favor the kinetic product.1. Implement Crystallization-Induced Diastereomer Transformation: If the undesired epimer is soluble and the desired epimer is less soluble under certain conditions, this technique can be used. A reported method involves dissolving the mixture in methanol (B129727) followed by the addition of a phosphate (B84403) buffer (pH 8) and sonication to induce crystallization of the desired epimer.[4] 2. Base-Mediated Epimerization: Treat the mixture of epimers with a suitable base to facilitate equilibration to the thermodynamically favored product. The choice of base and solvent is critical and may require screening.

Experimental Protocols

Protocol 1: MgBr₂·OEt₂-Mediated Diastereoselective Mukaiyama Aldol Reaction

This protocol is adapted from a key step in the asymmetric total synthesis of (-)-Azaspirene.[8][9]

  • Preparation of Silyl (B83357) Ketene (B1206846) Acetal (B89532): The starting ketone, a functionalized γ-lactam, is converted to its corresponding silyl ketene acetal using a suitable silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at 0 °C to room temperature.

  • Aldol Reaction: To a solution of the aldehyde partner in dichloromethane at -78 °C is added MgBr₂·OEt₂. The silyl ketene acetal is then added dropwise to this mixture.

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired aldol adduct.

Logical Workflow for this compound Synthesis Troubleshooting

This compound Synthesis Troubleshooting start Start Synthesis key_reaction Key Stereoselective Reaction (e.g., Aldol Condensation) start->key_reaction check_stereoselectivity Check Diastereomeric Ratio key_reaction->check_stereoselectivity good_selectivity Proceed to Next Step check_stereoselectivity->good_selectivity > 90:10 poor_selectivity Troubleshoot Reaction check_stereoselectivity->poor_selectivity < 90:10 spirocyclization Spirocyclization good_selectivity->spirocyclization change_method Change Reaction Type (e.g., Mukaiyama Aldol) poor_selectivity->change_method optimize_conditions Optimize Conditions (Lewis Acid, Temp., Solvent) poor_selectivity->optimize_conditions change_method->key_reaction optimize_conditions->key_reaction check_epimer Check Epimeric Ratio spirocyclization->check_epimer desired_epimer Proceed to Final Steps check_epimer->desired_epimer Desired is Major undesired_epimer Troubleshoot Isomerization check_epimer->undesired_epimer Undesired is Major crystallization_transform Crystallization-Induced Diastereomer Transformation undesired_epimer->crystallization_transform base_epimerization Base-Mediated Epimerization undesired_epimer->base_epimerization crystallization_transform->spirocyclization base_epimerization->spirocyclization

Caption: Troubleshooting workflow for key stereoselective steps in this compound synthesis.

References

Technical Support Center: Optimizing Azaspirene Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azaspirene dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel angiogenesis inhibitor.[1] It functions by selectively blocking the activation of Raf-1, a key kinase in the VEGF signaling pathway, without affecting the VEGF receptor 2 (KDR/Flk-1) activation.[1] This disruption of the Raf-1 pathway inhibits the migration of endothelial cells, a crucial step in the formation of new blood vessels (angiogenesis).[1]

Q2: What is a recommended starting dosage for this compound in in vivo studies?

Direct dosage recommendations for this compound in various animal models are limited in publicly available literature. However, a study on This compound analogs in a mouse model of human uterine carcinosarcoma used a subcutaneous (SC) dose of 30.0 mg/kg administered three times per week. This study reported significant suppression of tumor growth and a reduction in microvessel density with no apparent toxicity, including body weight loss.

For novel in vivo studies, it is crucial to perform a dose-range finding study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2][3]

Q3: How should I determine the optimal administration route for this compound?

The choice of administration route depends on the experimental goals, the formulation of this compound, and the animal model. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[4][5][6]

  • Subcutaneous (SC): Has been used for this compound analogs in mice.[7]

  • Intravenous (IV): Ensures immediate and complete bioavailability.

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption.[8]

  • Oral (PO): Requires investigation into this compound's oral bioavailability.

Researchers should conduct pilot studies to evaluate the efficacy and pharmacokinetics of this compound for different administration routes.

Q4: What are the potential signs of toxicity I should monitor for?

During in vivo studies, it is essential to monitor animals for any signs of toxicity. Key parameters to observe include:[2][9]

  • Changes in body weight

  • Alterations in food and water consumption

  • Behavioral changes (e.g., lethargy, agitation)

  • Clinical signs of distress (e.g., ruffled fur, abnormal posture)

  • Organ-specific toxicity, which can be assessed through histopathology at the end of the study.

Q5: Is there any available pharmacokinetic or LD50 data for this compound?

Currently, there is no publicly available pharmacokinetic data, such as Cmax, AUC, or half-life, specifically for this compound in common animal models. Similarly, a definitive LD50 (median lethal dose) has not been reported. Researchers will need to conduct their own pharmacokinetic and acute toxicity studies to establish these crucial parameters for their specific experimental conditions.[10][11][12][13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Lack of Efficacy Inadequate dosage.Perform a dose-escalation study to determine the minimum effective dose.
Poor bioavailability via the chosen administration route.Test alternative administration routes (e.g., IV, IP) and consider formulation adjustments.
Rapid metabolism or clearance of the compound.Conduct pharmacokinetic studies to determine the half-life and optimize the dosing frequency.
Observed Toxicity Dosage is above the maximum tolerated dose (MTD).Reduce the dosage or the frequency of administration. Conduct a dose-range finding study to establish the MTD.
Formulation issues (e.g., solvent toxicity).Evaluate the toxicity of the vehicle control. Consider alternative, less toxic solvents.
Off-target effects.Investigate potential off-target activities of this compound.
High Variability in Results Inconsistent dosing technique.Ensure all personnel are properly trained on the administration technique.
Biological variability within the animal cohort.Increase the number of animals per group to improve statistical power.
Issues with the animal model.Ensure the chosen animal model is appropriate for the study and that animals are healthy.

Data Presentation

Table 1: Summary of Reported In Vivo Dosages for this compound and its Analogs

CompoundAnimal ModelDosageAdministration RouteFrequencyOutcomeToxicity
This compoundChicken Embryo (Chorioallantoic Membrane Assay)30 µ g/egg TopicalSingle doseInhibition of angiogenesis (23.6-45.3%)Not Reported
This compound AnalogsNude Mice (FU-MMT-3 Xenograft)30.0 mg/kgSubcutaneousThree times per weekSignificant tumor growth suppressionNo apparent toxicity

Experimental Protocols

Protocol 1: General Guideline for a Dose-Range Finding Study

  • Animal Model Selection: Choose a relevant animal model (e.g., mouse, rat) based on the research question.

  • Group Allocation: Divide animals into multiple groups (e.g., control and 3-4 dose-level groups).

  • Dose Selection: Based on in vitro data or findings from similar compounds, select a range of doses. A common approach is to use a geometric dose progression (e.g., 10, 30, 100 mg/kg).[2]

  • Administration: Administer this compound via the chosen route. The control group should receive the vehicle alone.

  • Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight regularly.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry, and perform a gross necropsy and histopathology of major organs to identify any signs of toxicity.[9]

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

Protocol 2: Subcutaneous Administration in Mice

  • Preparation: Formulate this compound in a sterile, biocompatible vehicle.

  • Restraint: Gently restrain the mouse.

  • Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine. Ensure the needle does not puncture the underlying muscle.

  • Administration: Inject the desired volume (typically not exceeding 1-2 mL per site for a mouse).[4]

  • Post-Injection Care: Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

G cluster_0 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Raf1 Raf-1 VEGFR2->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis (Cell Migration, Proliferation) ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits

Caption: this compound's mechanism of action in the VEGF signaling pathway.

G cluster_workflow General Experimental Workflow DoseRangeFinding 1. Dose-Range Finding Study (Determine MTD) EfficacyStudy 2. Efficacy Study (Multiple Dose Groups) DoseRangeFinding->EfficacyStudy PKPD_Study 3. Pharmacokinetic/ Pharmacodynamic (PK/PD) Study EfficacyStudy->PKPD_Study ToxicityAssessment 4. Toxicity Assessment (Histopathology) EfficacyStudy->ToxicityAssessment DataAnalysis 5. Data Analysis & Dosage Optimization PKPD_Study->DataAnalysis ToxicityAssessment->DataAnalysis

Caption: A generalized workflow for optimizing this compound dosage in vivo.

References

Azaspirene Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with azaspirene (B1251222). The following question-and-answer format addresses common challenges related to its solubility in standard laboratory solvents, offering troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively published in publicly available literature. As a complex organic molecule, this compound is anticipated to exhibit poor aqueous solubility. Its solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) is expected to be higher. To ensure accurate experimental outcomes, it is crucial to determine the solubility of azasp.irene in your specific solvent and buffer systems.

Below is a template table for summarizing experimentally determined solubility data. It is recommended that researchers generate this data internally using the protocol provided in this guide.

Table 1: Hypothetical Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25< 0.1< 2.7 x 10⁻⁴Shake-Flask
PBS (pH 7.4)25< 0.1< 2.7 x 10⁻⁴Shake-Flask
Ethanol25~5~0.0135Shake-Flask
Methanol25~2~0.0054Shake-Flask
DMSO25> 50> 0.135Shake-Flask
DMF25> 50> 0.135Shake-Flask

Note: The data presented in this table is hypothetical and should be used as a template for recording experimental findings.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A2: This is a common issue encountered with compounds that have low aqueous solubility. Precipitation upon dilution of a concentrated stock (often in DMSO) into an aqueous medium suggests that the compound's solubility limit in the final buffer has been exceeded.

To address this, consider the following troubleshooting steps, which are also illustrated in the flowchart below:

  • Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay to a point below its solubility limit in the aqueous buffer.

  • Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may improve solubility. However, be mindful that higher concentrations of organic solvents can be toxic to cells or interfere with assay components. Always include appropriate vehicle controls in your experiments.[1]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] Experiment with a range of physiologically relevant pH values (e.g., 6.5-8.0) to determine if a specific pH enhances the solubility of this compound.

  • Use of Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins can enhance the aqueous solubility of poorly soluble compounds. However, these agents can also interfere with biological assays, so their compatibility must be carefully evaluated.[3]

  • Gentle Heating and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to redissolve precipitated compound.[1] However, prolonged exposure to heat may degrade the compound, so this should be done with caution.[2]

G start Precipitation Observed Upon Dilution decision1 Is reducing the final concentration acceptable? start->decision1 action1 Lower the final concentration of this compound. decision1->action1 Yes decision2 Can the co-solvent (e.g., DMSO) concentration be increased? decision1->decision2 No end Solution Clear action1->end action2 Increase co-solvent percentage. (e.g., 0.5% to 1%) Include vehicle control. decision2->action2 Yes decision3 Is the compound's solubility pH-dependent? decision2->decision3 No action2->end action3 Test a range of pH values for the aqueous buffer. decision3->action3 Yes decision4 Are solubilizing agents (surfactants, cyclodextrins) compatible with the assay? decision3->decision4 No action3->end action4 Incorporate a compatible solubilizing agent. decision4->action4 Yes action5 Apply gentle heat (37°C) or sonication briefly. decision4->action5 No action4->end action5->end end_fail Precipitation Persists (Consider formulation development) action5->end_fail

Troubleshooting Flowchart for this compound Precipitation

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A3: Cloudiness or visible particles in a stock solution indicate that the compound is not fully dissolved or has precipitated out of solution, possibly due to storage conditions or exceeding its solubility limit even in the stock solvent.

  • Vortexing and Sonication: Vigorously vortex the stock solution. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Gentle Warming: Gently warm the solution in a 37°C water bath for a short period.[1] Avoid excessive heat, as it may degrade the compound.

  • Re-dissolution in Fresh Solvent: If the above steps fail, it may be necessary to prepare a fresh stock solution. Ensure the solvent is of high purity and anhydrous, as water contamination in DMSO can reduce the solubility of hydrophobic compounds.

Experimental Protocols

Determining this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[5]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[2]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a syringe filter.

  • Analysis: Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Shake/rotate at constant temperature for 24-48h prep2->equilib sep1 Centrifuge to pellet undissolved solid equilib->sep1 sep2 Collect and filter the supernatant sep1->sep2 analysis Quantify concentration (HPLC or UV-Vis) sep2->analysis

Experimental Workflow for the Shake-Flask Solubility Assay

References

Technical Support Center: Azaspirene Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azaspirene in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the aqueous stability of this compound crucial for my research?

Understanding the aqueous stability of this compound is critical for several reasons:

  • Experimental Reproducibility: Inconsistent stability can lead to variable results in biological assays.

  • Dosage Accuracy: Degradation of the compound can lead to inaccurate dosing in in vitro and in vivo studies.

  • Identification of Active Species: It is important to determine whether the observed biological activity is due to the parent compound or its degradation products.

  • Pre-formulation and Formulation Development: Stability data is a cornerstone for developing a stable and effective drug product.

Q2: What are the primary factors that can influence the stability of this compound in aqueous solutions?

The stability of this compound can be significantly affected by:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Buffer Components: Certain buffer species can catalyze degradation or react with the compound.

Q3: What are the common degradation pathways for compounds like this compound in aqueous media?

While specific pathways for this compound need to be experimentally determined, common degradation mechanisms in aqueous solutions include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often a major pathway for esters, amides, and lactams.

  • Oxidation: Degradation through reaction with oxygen. This is common for molecules with electron-rich moieties.

  • Photodegradation: Degradation caused by the absorption of light energy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Reproducibility of Bioassay Results

If you are observing inconsistent results in your biological assays, it could be related to the instability of your this compound stock solution or the assay medium.

Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions of this compound in an appropriate solvent before each experiment. Store stock solutions at -80°C and protect from light.
Instability in Assay Medium Determine the stability of this compound in your specific cell culture or assay buffer at the experimental temperature (e.g., 37°C). You may need to adjust the pH or add antioxidants.
Adsorption to Labware This compound may adsorb to plastic surfaces. Use low-adhesion microplates and polypropylene (B1209903) tubes.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

The presence of new peaks in your chromatogram that grow over time is a strong indicator of degradation.

Potential Cause Troubleshooting Step
Hydrolytic Degradation Analyze the sample immediately after preparation. If not possible, store samples at a lower temperature (e.g., 4°C) in the autosampler.
Oxidative Degradation Degas your solvents and buffer solutions. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

This protocol outlines the steps to evaluate the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Incubation: Spike the this compound stock solution into each buffer to a final concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways.

  • Acidic Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm).

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).

  • Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C

pH Buffer System Half-life (t½) in hours Degradation Rate Constant (k) in h⁻¹
3.0Citrate Buffer> 48< 0.014
5.0Acetate Buffer36.50.019
7.4Phosphate Buffer8.20.085
9.0Borate Buffer1.50.462

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradants Observed Major Degradation Products (m/z)
0.1 M HCl, 60°C, 24h15%2345.2, 210.1
0.1 M NaOH, 60°C, 4h85%4312.2, 180.1
3% H₂O₂, RT, 8h40%3376.2 (M+16), 392.2 (M+32)
UV light (254nm), 24h25%2358.2, 250.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->spike incubate Incubate at 37°C spike->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench hplc HPLC-UV Analysis quench->hplc data Calculate Half-life and Rate Constant hplc->data

Caption: Workflow for pH-dependent stability testing of this compound.

troubleshooting_workflow start Poor Reproducibility in Bioassay check_stock Is the stock solution fresh? start->check_stock check_medium Is the compound stable in the assay medium? check_stock->check_medium Yes prepare_fresh Prepare fresh stock solution before each experiment. check_stock->prepare_fresh No check_adsorption Is adsorption to labware a possibility? check_medium->check_adsorption Yes run_stability Run a stability test in the assay medium at 37°C. check_medium->run_stability No use_low_adhesion Use low-adhesion plates and polypropylene tubes. check_adsorption->use_low_adhesion Yes end Issue Resolved check_adsorption->end No prepare_fresh->end run_stability->end use_low_adhesion->end

Caption: Troubleshooting logic for poor bioassay reproducibility.

Technical Support Center: Overcoming Resistance to Azaspirene in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Azaspirene in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an angiogenesis inhibitor.[1] Its primary mechanism of action is the suppression of Raf-1 activation induced by Vascular Endothelial Growth Factor (VEGF).[1] This blockade occurs within the mitogen-activated protein kinase (MAPK) signaling pathway and does not affect the activation of the VEGF receptor 2 (kinase insert domain-containing receptor/fetal liver kinase 1).[1] By inhibiting Raf-1, this compound effectively hinders VEGF-induced endothelial cell migration and the formation of new blood vessels, which are crucial for tumor growth and metastasis.[1]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell line studies. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound are not yet fully elucidated, resistance is likely to arise from mechanisms similar to those observed with other Raf inhibitors and anti-angiogenic therapies. These can be broadly categorized as:

  • Reactivation of the MAPK Pathway: Cancer cells can develop mutations that reactivate the MAPK pathway downstream of Raf-1. Common mechanisms include activating mutations in NRAS or the expression of BRAF splice variants that can dimerize and signal independently of upstream activation.[2]

  • Activation of Bypass Signaling Pathways: Tumor cells can activate parallel signaling pathways to circumvent the Raf-1 blockade. A prominent example is the activation of the PI3K/AKT signaling pathway, which can be triggered by receptor tyrosine kinases (RTKs) or loss of function of tumor suppressors like PTEN.[3][4]

  • Upregulation of Alternative Pro-Angiogenic Factors: The tumor may begin to rely on other signaling molecules to promote angiogenesis. Increased expression of factors like fibroblast growth factor (FGF) and transforming growth factor-beta (TGF-β) can create alternative pathways for new blood vessel formation, rendering the inhibition of the VEGF/Raf-1 axis less effective.[5][6]

  • Influence of the Tumor Microenvironment (TME): Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs), can secrete growth factors and cytokines that promote tumor survival and angiogenesis, thereby contributing to drug resistance.[7][8]

Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?

To elucidate the specific resistance mechanism, a multi-pronged experimental approach is recommended:

  • Western Blot Analysis: Probe for the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., MEK, ERK, AKT, S6K). An increase in the phosphorylation of these downstream effectors in the presence of this compound would suggest pathway reactivation or bypass.[9][10]

  • Gene Expression Analysis (qPCR or RNA-Seq): Quantify the mRNA levels of genes involved in alternative angiogenic pathways (e.g., FGFs, FGF receptors, TGF-β) and genes associated with a drug-resistant phenotype.[11][12]

  • Sanger or Next-Generation Sequencing: Sequence key genes in the MAPK pathway, such as BRAF and NRAS, to identify potential activating mutations that may have emerged in the resistant cell line.

  • Co-culture Experiments: To investigate the role of the TME, co-culture your resistant cancer cells with fibroblasts and assess for changes in angiogenic potential or signaling pathway activation.

Q4: What combination therapies could potentially overcome this compound resistance?

Based on the likely mechanisms of resistance, several combination strategies could be explored:

  • Dual MAPK and PI3K/AKT Pathway Inhibition: Combining this compound with a PI3K or AKT inhibitor could simultaneously block the primary target pathway and a key escape mechanism.[3]

  • Targeting Alternative Angiogenic Pathways: If upregulation of other pro-angiogenic factors is identified, co-administering this compound with an inhibitor of the corresponding receptor (e.g., an FGFR inhibitor) may restore efficacy.[6]

  • Combination with Conventional Chemotherapy: Combining this compound with cytotoxic agents could provide a multi-faceted attack on the tumor, potentially reducing the likelihood of resistance emerging.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (MTT/Resazurin)
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[13][14]1. Ensure thorough cell suspension mixing before and during seeding. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[14] 3. Increase incubation time with the solubilization solvent and ensure adequate mixing by gentle pipetting or using an orbital shaker.[13][14]
Low absorbance/fluorescence signal 1. Insufficient cell number. 2. Suboptimal incubation time with the reagent. 3. Use of ice-cold reagents.[13]1. Optimize cell seeding density to ensure the signal is within the linear range of the assay. 2. Perform a time-course experiment to determine the optimal incubation period for your specific cell line. 3. Ensure all reagents are warmed to room temperature before use.[13]
High background signal 1. Contamination of cell cultures. 2. Interference from serum or phenol (B47542) red in the media.[13][14] 3. Direct reduction of the reagent by the test compound.1. Regularly check cultures for contamination and use aseptic techniques. 2. Use phenol red-free media and consider reducing serum concentration or using serum-free media during the assay incubation.[13][14] 3. Run a cell-free control with the compound and the reagent to check for direct chemical interaction.[15]
Guide 2: Weak or No Signal in Phospho-Protein Western Blotting
Observed Problem Potential Cause(s) Recommended Solution(s)
No or very faint bands for phosphorylated proteins 1. Loss of phosphorylation during sample preparation. 2. Insufficient protein loading. 3. Suboptimal antibody concentration. 4. Inappropriate blocking buffer.1. Add phosphatase inhibitors to your lysis buffer and always keep samples on ice.[9] 2. Perform a protein concentration assay (e.g., Bradford or BCA) and ensure you are loading an adequate amount of protein (typically 20-50 µg). 3. Titrate the primary antibody to find the optimal working concentration. 4. For phospho-specific antibodies, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[10][16]
High background on the blot 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.1. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). 2. Reduce the concentration of the antibodies. 3. Increase the number and duration of washes with TBST after antibody incubations.[9]
Multiple non-specific bands 1. Antibody cross-reactivity. 2. Protein degradation.1. Use a more specific primary antibody; check the manufacturer's datasheet for validation data. 2. Add a protease inhibitor cocktail to your lysis buffer.[10]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-7 (Breast Cancer) 151208
A549 (Lung Cancer) 252008
U87-MG (Glioblastoma) 10959.5

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Table 2: Example qPCR Results for Gene Expression Changes in this compound-Resistant Cells

GeneFunctionFold Change in Resistant Cells (vs. Parental)
FGF2 Pro-angiogenic factor5.2
VEGFA Pro-angiogenic factor1.1 (no significant change)
TGFB1 Pro-angiogenic factor4.5
p-ERK/Total ERK MAPK pathway activity3.8 (protein level)
p-AKT/Total AKT PI3K/AKT pathway activity4.1 (protein level)

Note: These are example values to illustrate potential changes and should be experimentally determined.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of this compound.[17][18][19]

  • Determine the initial IC50: Perform a dose-response curve for this compound on the parental cancer cell line using a cell viability assay (e.g., MTT or resazurin) to determine the half-maximal inhibitory concentration (IC50).

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Initially, significant cell death is expected. Replace the drug-containing media every 2-3 days. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Repeat Cycles: Continue this cycle of adaptation and dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line. This process can take several months.

  • Characterization: Once a resistant line is established, characterize its level of resistance by re-evaluating the IC50. The resistant cell line should be maintained in a drug-containing medium to preserve the resistant phenotype.

Protocol 2: Western Blotting for Phosphorylated Raf-1 and ERK

This protocol provides a method to assess the activation state of the MAPK pathway.[9][10]

  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Raf-1 (Ser338), total Raf-1, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an ECL chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Azaspirene_Mechanism_of_Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits

Caption: this compound inhibits angiogenesis by blocking Raf-1 activation in the VEGF signaling pathway.

Resistance_Mechanisms cluster_0 MAPK Pathway cluster_1 Resistance Mechanisms This compound This compound Raf1 Raf-1 This compound->Raf1 MAPK_Signal MAPK Signaling Raf1->MAPK_Signal Angiogenesis Angiogenesis & Cell Survival MAPK_Signal->Angiogenesis NRAS_mut NRAS Mutation NRAS_mut->MAPK_Signal Reactivates PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Angiogenesis Promotes Alt_Angio Alternative Angiogenic Factors (FGF, TGF-β) Alt_Angio->Angiogenesis Promotes

Caption: Potential mechanisms of resistance to this compound involve MAPK pathway reactivation or bypass.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check_Viability Troubleshoot Cell Viability Assay Start->Check_Viability Confirm_Resistance Confirm Resistance (IC50 Shift) Check_Viability->Confirm_Resistance Assay Validated Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Western_Blot Western Blot (p-ERK, p-AKT) Investigate_Mechanism->Western_Blot Signaling? qPCR qPCR (FGF, TGF-β) Investigate_Mechanism->qPCR Gene Expression? Sequencing Sequencing (NRAS, BRAF) Investigate_Mechanism->Sequencing Mutations? Develop_Strategy Develop Overcoming Strategy Western_Blot->Develop_Strategy qPCR->Develop_Strategy Sequencing->Develop_Strategy

Caption: A logical workflow for troubleshooting and investigating this compound resistance in cancer cells.

References

Technical Support Center: Minimizing Off-Target Effects of Azaspirene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Azaspirene analogs. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound is a fungal product that has been identified as a novel angiogenesis inhibitor.[1] Its primary mechanism of action is the suppression of Raf-1 activation induced by vascular endothelial growth factor (VEGF).[1][2] This inhibition occurs without affecting the activation of the VEGF receptor 2 (KDR/Flk-1).[1][2] this compound analogs, which may have modifications to the side-chain, are also being investigated for their anti-angiogenic and anti-tumor properties.

Q2: My experimental results are inconsistent with the inhibition of the Raf-1 pathway. Could off-target effects of my this compound analog be the cause?

A2: Yes, inconsistent or unexpected results could be due to off-target effects. Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[3] While this compound has a known on-target effect on Raf-1, its analogs may interact with other kinases or proteins, leading to unforeseen biological consequences. It is crucial to consider and investigate potential off-target effects to ensure the correct interpretation of your experimental data.[3]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize off-target effects, you should:

  • Use the lowest effective concentration: Titrate your this compound analog to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.

  • Employ control compounds: Include a structurally similar but inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Use multiple cell lines: Test your analog in a panel of cell lines to see if the observed effects are consistent. Cell line-specific effects may point towards off-target interactions, as the expression levels of on- and off-target proteins can vary between cell lines.

Q4: What are some initial steps to troubleshoot suspected off-target effects?

A4: If you suspect off-target effects, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your this compound analog is binding to Raf-1 in your cellular model.

  • Assess Target Dependency: Use genetic knockdown (siRNA) or knockout (CRISPR-Cas9) of Raf-1. If the phenotype persists in the absence of the intended target, it is likely caused by an off-target effect.

  • Perform Kinase Profiling: Screen your analog against a broad panel of kinases to identify potential off-target interactions. This can provide a comprehensive overview of your compound's selectivity.

Troubleshooting Guide

Issue Possible Cause Suggested Action Expected Outcome
High levels of cytotoxicity are observed at effective concentrations, even in cell lines where Raf-1 is not a primary driver of proliferation. Off-target kinase inhibition leading to cellular toxicity.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test the analog in multiple cell lines with known differences in kinase expression profiles. 3. Use a different cytotoxicity assay with an alternative readout (e.g., measure ATP levels instead of metabolic activity).Identification of unintended kinase targets. Understanding if the cytotoxicity is a general off-target effect or specific to certain cellular contexts.
Inconsistent or unexpected experimental results between different experimental setups or cell lines. 1. Activation of compensatory signaling pathways. 2. Cell line-specific expression of off-target proteins. 3. Compound instability or solubility issues.1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Test your analog in multiple cell lines to check for consistency. 3. Verify the solubility and stability of your compound in your experimental media.A clearer understanding of the cellular response to your inhibitor. Identification of cell-line-specific effects.
Phenotype does not match the known downstream effects of Raf-1 inhibition. The observed phenotype is due to an off-target effect.1. Conduct a "rescue" experiment by overexpressing a drug-resistant mutant of Raf-1. 2. Use a structurally unrelated Raf-1 inhibitor to see if it recapitulates the same phenotype.If the phenotype is not rescued by the drug-resistant mutant, or not replicated by another Raf-1 inhibitor, it is likely an off-target effect.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical this compound Analog (AZ-X)

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for a specific this compound analog. Researchers should perform their own kinase profiling to determine the selectivity of their compounds.

Kinase TargetIC50 (nM)Fold Selectivity vs. Raf-1Notes
Raf-1 (On-Target) 50 1 Primary target
Kinase A50010Moderate off-target activity
Kinase B2,50050Low off-target activity
Kinase C>10,000>200No significant activity
Kinase D751.5Potent off-target, potential for confounding results

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of an this compound analog against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.[4][5] The luminescent signal is proportional to the amount of ADP produced.[4][5]

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control. Plot the dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an this compound analog to its intended target (Raf-1) within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the this compound analog at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble protein fraction.

  • Protein Separation: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble Raf-1 at each temperature point using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of an this compound analog on the phosphorylation status of downstream effectors of the Raf-1 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat them with the this compound analog or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., MEK, ERK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of downstream targets upon treatment with the this compound analog.

Visualizations

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS Raf1 Raf-1 RAS->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound Analog This compound->Raf1

Caption: VEGF-induced Raf-1 signaling pathway and the inhibitory action of this compound analogs.

Off_Target_Workflow Start Unexpected Experimental Result Observed Confirm_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_Target Genetic_Validation Genetic Validation (siRNA/CRISPR of Raf-1) Confirm_Target->Genetic_Validation Kinase_Profiling Kinome-wide Selectivity Profiling Genetic_Validation->Kinase_Profiling Analyze_Data Analyze Profiling Data & Correlate with Phenotype Kinase_Profiling->Analyze_Data Hypothesis Formulate New Hypothesis (On-target vs. Off-target) Analyze_Data->Hypothesis Redesign Redesign Experiment or Modify Compound Hypothesis->Redesign

Caption: Experimental workflow for troubleshooting unexpected phenotypes and investigating off-target effects.

Decision_Tree Start Inconsistent Results? Check_Conc Is Compound Concentration Optimized? Start->Check_Conc Yes On_Target_Effect Likely On-Target Effect Start->On_Target_Effect No Check_Controls Are Controls Behaving as Expected? Check_Conc->Check_Controls Yes Optimize_Conc Titrate Compound Concentration Check_Conc->Optimize_Conc No Off_Target_Investigation Initiate Off-Target Investigation Check_Controls->Off_Target_Investigation No Check_Controls->On_Target_Effect Yes Troubleshoot_Assay Troubleshoot Assay Parameters Off_Target_Investigation->Troubleshoot_Assay If assay is suspect Optimize_Conc->Start Troubleshoot_Assay->Start

Caption: Logical decision tree for addressing inconsistent experimental results with this compound analogs.

References

Synthetic Azaspirene Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Azaspirene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this promising angiogenesis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on documented synthetic routes, the most significant impurities are often stereoisomers of this compound. Specifically, the formation of both Z- and E-isomers of the benzylidene γ-lactam intermediate is a common challenge. In one reported synthesis, these isomers were formed in a 92:7 ratio (Z to E).[1] Other potential impurities can include unreacted starting materials, reagents, and byproducts from side reactions. The specific impurity profile will be highly dependent on the synthetic route employed.

Q2: Are there any known stability issues with this compound during purification?

A2: There is evidence to suggest that certain intermediates in the this compound synthesis may have limited stability on silica (B1680970) gel. For example, a 1,3-diketone intermediate was observed to partially convert to the azaspiro[4.4]nonenedione bicycle during thin-layer chromatography.[1] This suggests that prolonged exposure to silica gel during column chromatography could potentially lead to degradation or rearrangement of this compound or its precursors. While specific stability data for the final this compound compound under various pH and solvent conditions is not extensively detailed in the available literature, it is crucial to handle the molecule with care, avoiding harsh acidic or basic conditions unless necessary for a specific protocol.

Q3: What are the general approaches for purifying synthetic this compound?

A3: The primary methods for purifying synthetic this compound and its intermediates are column chromatography and recrystallization.

  • Column Chromatography: This is a standard technique for separating the desired product from impurities. Given the potential for instability on silica gel, it is advisable to use a minimally reactive stationary phase and to minimize the time the compound spends on the column.

  • Recrystallization: This method has been successfully used to purify intermediates in the this compound synthesis to a high degree of optical purity.[1] Finding a suitable solvent system is key to successful recrystallization.

Troubleshooting Guides

Chromatographic Purification Issues

Problem: Difficulty separating this compound from a closely related impurity, such as a stereoisomer.

Potential Cause Troubleshooting Steps
Co-elution of Isomers 1. Optimize Mobile Phase: Systematically vary the solvent polarity. A shallower gradient or isocratic elution may improve resolution. 2. Change Stationary Phase: If using normal-phase silica gel, consider reverse-phase (e.g., C18) chromatography, or vice-versa. Chiral chromatography may be necessary for enantiomeric impurities. 3. Adjust Additives: For reverse-phase HPLC, adding small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.
Product Degradation on Column 1. Minimize Contact Time: Use flash chromatography with a shorter column and a faster flow rate. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like diol. 3. Temperature Control: Running the chromatography at a lower temperature may reduce the rate of degradation.

Problem: Poor recovery of this compound from the column.

Potential Cause Troubleshooting Steps
Irreversible Adsorption 1. Modify Mobile Phase: Add a more polar solvent or a small amount of a competing agent (e.g., a volatile amine for basic compounds, or an acid for acidic compounds) to the mobile phase to reduce strong interactions with the stationary phase. 2. Change Stationary Phase: Switch to a less active stationary phase.
Incomplete Elution 1. Increase Mobile Phase Strength: After the main product has eluted, flush the column with a much stronger solvent system to elute any remaining material. 2. Check Solubility: Ensure the compound is fully soluble in the mobile phase.
Recrystallization Issues

Problem: this compound fails to crystallize from the chosen solvent system.

Potential Cause Troubleshooting Steps
Solution is Undersaturated 1. Concentrate the Solution: Carefully evaporate some of the solvent. 2. Cool the Solution: Slowly cool the solution to room temperature, then in an ice bath, and finally in a freezer if necessary.
Solution is Supersaturated but No Nucleation 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available. 2. Introduce a Nucleation Surface: Add a small amount of an inert solid, such as celite.
Oiling Out 1. Use a Different Solvent System: The compound may be too soluble in the current solvent. Try a solvent in which the compound is less soluble, or use a co-solvent system. 2. Lower the Crystallization Temperature: A slower cooling rate may promote crystal growth over oiling out.

Experimental Protocols

General Protocol for Column Chromatography of an this compound Intermediate

This is a general guideline; specific conditions will need to be optimized for your particular synthetic intermediate.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Carefully add the slurry or the silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar system and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Synthetic this compound Initial_Analysis Analyze Impurity Profile (TLC, LC-MS) Crude_Product->Initial_Analysis Chromatography Column Chromatography Initial_Analysis->Chromatography Major Impurities Present Recrystallization Recrystallization Initial_Analysis->Recrystallization Crystalline Solid with Minor Impurities Purity_Check Assess Purity (NMR, LC-MS, etc.) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Chromatography Further Purification Needed Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Purification Problem Encountered Identify_Issue Identify the Specific Issue Start->Identify_Issue Separation_Issue Poor Separation Identify_Issue->Separation_Issue Recovery_Issue Low Recovery Identify_Issue->Recovery_Issue Crystallization_Issue Crystallization Failure Identify_Issue->Crystallization_Issue Optimize_Chromo Optimize Chromatography Conditions Separation_Issue->Optimize_Chromo Change_Stationary_Phase Change Stationary Phase Recovery_Issue->Change_Stationary_Phase Optimize_Recryst Optimize Recrystallization Solvent Crystallization_Issue->Optimize_Recryst Solution Problem Resolved Optimize_Chromo->Solution Change_Stationary_Phase->Solution Optimize_Recryst->Solution

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Formulation of Azaspirene for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Azaspirene for animal studies. The following information is designed to troubleshoot common issues and answer frequently asked questions related to the preparation and administration of this promising anti-angiogenic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: this compound, like many novel drug candidates, is poorly soluble in aqueous solutions. This presents a significant hurdle for achieving adequate bioavailability and consistent dosing in animal models. The primary challenge is to develop a stable formulation that can be safely administered while ensuring the compound reaches its target tissues in a therapeutically relevant concentration.

Q2: Which administration routes are most suitable for this compound in animal studies?

A2: The optimal administration route depends on the experimental goals. Common routes for preclinical studies include:

  • Oral (PO): Often preferred for its clinical relevance. However, it may lead to lower bioavailability for poorly soluble compounds.

  • Intraperitoneal (IP): A common route in rodents that allows for rapid absorption into the systemic circulation.

  • Intravenous (IV): Provides 100% bioavailability but may require more complex formulations to avoid precipitation in the bloodstream.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound.

Q3: What are some suitable vehicles for formulating this compound?

A3: Given this compound's poor water solubility, a combination of solvents and excipients is typically required. Based on formulations used for similar compounds like Sorafenib (another Raf kinase inhibitor), promising vehicles include:

  • For Oral Administration: A mixture of Cremophor® EL, ethanol (B145695), and water.

  • For Intraperitoneal Injection: A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween® 80. A solution using a solubilizing agent like Kolliphor® HS 15 is also a viable option.

  • For In Vitro Studies: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions.

Q4: How can I improve the stability of my this compound formulation?

A4: To ensure the stability of your formulation, consider the following:

  • Protect from Light: Store stock solutions and final formulations in amber vials or wrapped in foil.

  • Controlled Temperature: Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Prepared formulations for injection should ideally be used fresh.

  • pH Control: Maintain a neutral pH if possible, as extreme pH values can promote degradation.

  • Use of Antioxidants: If the compound is susceptible to oxidation, the inclusion of an antioxidant may be beneficial, though this requires compatibility testing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound during formulation or upon dilution. - Low solubility in the chosen vehicle.- Change in solvent composition upon dilution.- Increase the concentration of the co-solvent (e.g., ethanol, PEG 400).- Increase the concentration of the surfactant (e.g., Tween® 80, Cremophor® EL).- Use a different solubilization strategy, such as a self-emulsifying drug delivery system (SEDDS).- Prepare the final dilution immediately before administration.[1]
Inconsistent results between animals. - Inhomogeneous suspension leading to variable dosing.- Instability of the formulation.- Ensure the suspension is uniformly mixed before drawing each dose.- Sonication of the suspension (if the compound is stable) can help reduce particle size and improve homogeneity.- Prepare fresh formulations for each experiment.
Adverse effects in animals (e.g., irritation, weight loss). - Toxicity of the vehicle at the administered concentration.- High concentration of organic solvents (e.g., DMSO, ethanol).- Reduce the concentration of potentially toxic excipients.- Ensure the final concentration of DMSO is low (typically <5% for IP injections).- Consider alternative, less toxic vehicles like Kolliphor® HS 15 or lipid-based formulations.
Low bioavailability after oral administration. - Poor absorption due to low solubility in gastrointestinal fluids.- First-pass metabolism.- Formulate as a microemulsion or nanosuspension to increase the surface area for dissolution.- Use a lipid-based formulation like a SEDDS to enhance absorption.

Experimental Protocols

The following protocols are based on successful formulations for other poorly water-soluble kinase inhibitors and can be adapted for this compound. It is highly recommended to perform initial solubility and stability studies of this compound in these vehicles to optimize the formulation.

Protocol 1: Oral Gavage Formulation (Based on Sorafenib Formulation)

This protocol is designed to create a solution for oral administration in mice.

Materials:

  • This compound

  • Cremophor® EL

  • Ethanol (95-100%)

  • Sterile Water for Injection

Procedure:

  • Prepare a stock solution of Cremophor® EL and ethanol in a 1:1 ratio.

  • Warm the Cremophor® EL/ethanol mixture to approximately 60°C.

  • Weigh the required amount of this compound and add it to the warmed vehicle.

  • Vortex at high speed and maintain the temperature at 60°C until the this compound is completely dissolved. This may take up to 20 minutes.[1]

  • For long-term storage, this stock solution can be aliquoted and stored at -80°C.[1]

  • On the day of administration, thaw the stock solution and dilute it to the final desired concentration with sterile water. For example, a 1:4 dilution is common.[1]

  • Administer the final formulation immediately after preparation, as precipitation may occur over time.[1]

Protocol 2: Intraperitoneal (IP) Injection - Suspension

This protocol is suitable for creating a suspension for IP injection in mice.

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 0.5% (w/v) CMC solution in sterile saline. This can be done by slowly adding CMC to the saline while stirring vigorously. Heating may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.

  • Prepare a 10% (v/v) Tween® 80 stock solution in sterile saline.

  • Weigh the required amount of this compound into a sterile tube.

  • Add a small volume of the 10% Tween® 80 solution to wet the this compound powder and form a paste.

  • Gradually add the 0.5% CMC solution to the paste while vortexing or sonicating to create a uniform suspension.

  • Adjust the final volume with the 0.5% CMC solution to achieve the desired final concentration of this compound and a final Tween® 80 concentration of typically 0.5-2%.

  • Ensure the suspension is thoroughly mixed before each injection.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal tract.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Kolliphor® HS 15)

  • Co-solvent (e.g., Transcutol® P, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-solvent, construct phase diagrams. This involves mixing the components in different ratios and observing the formation of a clear, self-emulsifying region upon dilution with water.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent in the optimal ratio into a glass vial.

  • Add the required amount of this compound and mix until it is completely dissolved. Gentle heating may be applied if necessary.

  • The resulting formulation is a pre-concentrate that can be filled into capsules for oral administration.

Quantitative Data Summary

Table 1: Example Vehicle Compositions for In Vivo Studies

Vehicle ComponentTypical Concentration RangeAdministration RouteNotes
Cremophor® EL 12.5% (in final dilution)OralUsed as a solubilizer and emulsifier.
Ethanol 12.5% (in final dilution)OralCo-solvent to aid in initial dissolution.
Tween® 80 0.5 - 5%IP, IV, OralSurfactant to aid in solubilization and prevent precipitation. Concentrations up to 32% have been tested for IP injection in mice, but significantly decreased locomotor activity.[2]
Carboxymethylcellulose (CMC) 0.5 - 2%IP, OralSuspending agent for insoluble compounds.
Kolliphor® HS 15 Up to 50%IV, OralSolubilizer with a good safety profile.[3]
DMSO < 5%IPShould be used with caution due to potential toxicity. Higher concentrations can cause adverse effects.[2]
PEG 400 10 - 40%Oral, IPCommon co-solvent.

Visualizations

This compound Mechanism of Action

This compound inhibits angiogenesis by specifically targeting the Raf-1 kinase in the MAPK/ERK signaling pathway. It blocks the activation of Raf-1 induced by Vascular Endothelial Growth Factor (VEGF), thereby inhibiting downstream signaling that leads to endothelial cell proliferation and migration.[4][5]

Azaspirene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates Raf1 Raf-1 RAS->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation Activates This compound This compound This compound->Raf1 Inhibits

Caption: this compound's inhibition of the VEGF-induced Raf-1/MEK/ERK signaling pathway.

Experimental Workflow for Formulation Development

The following workflow outlines the key steps in developing a suitable formulation for this compound for animal studies.

Formulation_Workflow cluster_dev Formulation Development cluster_eval Evaluation & Optimization cluster_final Final Formulation Solubility 1. Solubility Screening (DMSO, Ethanol, PEG 400, Oils) Excipient 2. Excipient Selection (Surfactants, Co-solvents) Solubility->Excipient Prototype 3. Prototype Formulation (Solution, Suspension, SEDDS) Excipient->Prototype Stability 4. Stability Testing (Temperature, Light) Prototype->Stability InVitro 5. In Vitro Characterization (Particle Size, Release Profile) Stability->InVitro InVivo 6. In Vivo Pilot Study (Tolerability, PK) InVitro->InVivo Final Optimized Formulation for Efficacy Studies InVivo->Final

References

Validation & Comparative

A Comparative Guide to the Anti-Angiogenic Activities of Azaspirene and Bevacizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of Azaspirene, a fungal-derived small molecule, and Bevacizumab, a well-established monoclonal antibody therapy. The following sections objectively evaluate their mechanisms of action, present available quantitative data from key experiments, and detail the methodologies of these experiments.

Overview and Mechanism of Action

Both this compound and Bevacizumab inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. However, they achieve this through distinct mechanisms targeting different points in the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

This compound is a novel angiogenesis inhibitor isolated from the fungus Neosartorya sp.[1][2][3] It functions by inhibiting the activation of Raf-1, a serine/threonine-protein kinase that is a downstream effector in the VEGF signaling cascade.[1][4] Notably, this compound does not interfere with the activation of the VEGF receptor 2 (VEGFR-2) itself, but rather blocks the signal transduction further downstream.[1][4] This intracellular mechanism of action makes it a targeted inhibitor of a key signaling node in endothelial cells.

Bevacizumab (marketed as Avastin) is a humanized monoclonal antibody that directly targets and neutralizes the VEGF-A ligand.[5][6][7][8][9][10][11] By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[5][10] This extracellular sequestration of VEGF-A effectively blocks the initial step of the signaling pathway, thereby inhibiting endothelial cell proliferation, migration, and survival.[5][10]

Quantitative Comparison of Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and Bevacizumab from preclinical studies. Direct head-to-head comparative studies are limited; therefore, data is presented from individual experiments with the context of the specific assay.

Table 1: In Vitro Anti-Angiogenic Activity

CompoundAssayCell TypeMetricResultCitation
This compound VEGF-Induced Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Effective Dose (ED100)27.1 µM[1][2]
Bevacizumab VEGF-Induced Endothelial Cell ProliferationNot specified in available preclinical dataIC50Data not readily available in a directly comparable format

Note: While Bevacizumab has demonstrated robust inhibition of VEGF-induced signaling pathways in various in vitro studies, specific IC50 values for proliferation or migration assays are not as consistently reported in publicly available literature as they are for small molecules like this compound. The primary measure of Bevacizumab's potency is often its binding affinity to VEGF-A and its efficacy in more complex biological systems.

Table 2: Ex Vivo / In Vivo Anti-Angiogenic Activity

CompoundAssayModelMetricResultCitation
This compound Chicken Chorioallantoic Membrane (CAM) AssayChick Embryo% Inhibition of Angiogenesis23.6 - 45.3% at 30 µ g/egg [1]
This compound Analogs Tumor Microvessel DensityFU-MMT-3 Uterine Carcinosarcoma Xenograft in Nude MiceMicrovessel DensitySignificant reduction compared to control[12]
Bevacizumab Tumor Growth InhibitionHuman Oral Squamous Cell Carcinoma Xenograft in Nude MiceTumor VolumeSignificant growth inhibition[13]
Bevacizumab Tumor Microvessel DensityColon Cancer Xenografts in SCID miceMicrovessel Staining (CD31)Depletion of tumor microvasculature[14]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct points of intervention for this compound and Bevacizumab in the VEGF signaling pathway.

VEGF_Pathway_Comparison cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Binding Raf1 Raf-1 VEGFR->Raf1 Activates MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis This compound This compound This compound->Raf1 Inhibits Activation

Fig. 1: Mechanisms of Action of Bevacizumab and this compound.

Detailed Experimental Protocols

HUVEC Migration Assay (for this compound)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant, a key process in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.

  • Assay Principle: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber contains a chemoattractant, typically VEGF. HUVECs are seeded into the upper chamber in the presence or absence of the test compound (this compound).

  • Procedure:

    • HUVECs are starved for a few hours in a serum-free medium.

    • The lower wells of the chamber are filled with medium containing VEGF.

    • HUVECs, pre-incubated with various concentrations of this compound or vehicle control, are seeded into the upper inserts.

    • The chamber is incubated for several hours to allow cell migration through the membrane pores.

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet).

  • Data Analysis: The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the extracted stain. The percentage of inhibition is calculated relative to the vehicle-treated control.

Chicken Chorioallantoic Membrane (CAM) Assay (for this compound)

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Model: Fertilized chicken eggs are incubated for several days to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane.

  • Procedure:

    • Fertilized hen eggs are incubated at 37°C in a humidified incubator.

    • On day 3-4 of incubation, a small window is made in the eggshell to expose the CAM.

    • A carrier substance (e.g., a sterile filter paper disc or a slow-release pellet) soaked with the test compound (this compound) or a control solution is placed on the CAM.

    • The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • Data Analysis: The CAM is examined under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels within the treated area compared to the control. This can be done through scoring systems or image analysis software.

CAM_Assay_Workflow cluster_incubation Incubation cluster_procedure Procedure cluster_analysis Analysis Start Fertilized Chicken Egg Incubate1 Incubate (3-4 days) Start->Incubate1 Window Create Window in Eggshell Incubate1->Window Incubate2 Incubate (48-72 hours) Examine Examine CAM (Stereomicroscope) Incubate2->Examine Apply Apply Test Compound (e.g., this compound) on CAM Window->Apply Apply->Incubate2 Quantify Quantify Blood Vessel Growth Examine->Quantify

Fig. 2: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.
In Vivo Tumor Xenograft Model (for Bevacizumab and this compound Analogs)

This model is crucial for evaluating the efficacy of anti-angiogenic agents in a tumor context.

  • Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Human cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The treatment group receives the anti-angiogenic agent (e.g., Bevacizumab or this compound) via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor size is measured regularly (e.g., with calipers) throughout the study. Body weight and general health of the mice are also monitored.

  • Data Analysis:

    • Tumor Growth Inhibition: Tumor volumes are calculated and plotted over time to compare the growth rates between treated and control groups.

    • Microvessel Density (MVD) Analysis: At the end of the study, tumors are excised, fixed, and sectioned. The sections are stained with endothelial cell markers (e.g., CD31). The MVD is then quantified by counting the number of stained microvessels in multiple fields of view under a microscope.

Summary and Conclusion

This compound and Bevacizumab represent two distinct approaches to inhibiting angiogenesis. Bevacizumab acts as an upstream, extracellular inhibitor by sequestering the primary signaling ligand, VEGF-A. In contrast, this compound acts as a downstream, intracellular inhibitor, targeting the Raf-1 kinase.

The available data indicates that both agents are effective inhibitors of angiogenesis in preclinical models. This compound shows potent inhibition of endothelial cell migration and in vivo angiogenesis. Bevacizumab, a clinically approved therapeutic, has demonstrated significant anti-tumor and anti-angiogenic effects in a wide range of preclinical and clinical settings.

The choice between targeting the VEGF ligand directly versus an intracellular signaling component depends on various factors, including the specific tumor microenvironment, potential resistance mechanisms, and desired therapeutic window. Further head-to-head studies in standardized preclinical models would be beneficial for a more direct comparison of their potency and efficacy. The detailed experimental protocols provided in this guide serve as a foundation for such comparative studies.

References

Azaspirene's Impact on Raf-1 Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WAKO, Japan – A comprehensive analysis of available research validates the inhibitory effect of Azaspirene on Raf-1 phosphorylation, a key step in the angiogenesis signaling cascade. This guide provides a comparative overview of this compound's performance against other known Raf-1 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and cancer biology.

Executive Summary

This compound, a fungal-derived compound, has been identified as an inhibitor of angiogenesis by targeting the Raf-1 signaling pathway.[1] Experimental evidence demonstrates that this compound effectively suppresses Vascular Endothelial Growth Factor (VEGF)-induced Raf-1 phosphorylation in a dose-dependent manner.[2] Unlike many conventional Raf-1 inhibitors that directly target the kinase activity, this compound exhibits a distinct mode of action, suggesting a novel mechanism for therapeutic intervention. This document outlines the supporting data, presents detailed experimental methodologies for validation, and compares this compound with other small molecule inhibitors of Raf-1.

Comparative Analysis of Raf-1 Inhibitors

This compound's inhibitory effect on VEGF-induced Raf-1 phosphorylation has been observed at concentrations of 8, 27, and 81 µmol/L in Human Umbilical Vein Endothelial Cells (HUVECs).[2] While a specific IC50 value for the direct inhibition of Raf-1 phosphorylation by this compound has not been determined, its impact on HUVEC proliferation has been quantified with an IC50 of 62.1 µmol/L.[2] The primary study on this compound suggests its mechanism is distinct from that of Sorafenib, a well-characterized multi-kinase inhibitor that targets Raf-1.[2]

Below is a comparison of this compound with other notable Raf-1 inhibitors. It is important to note that the nature of the available data for this compound (observed effective concentrations) differs from the direct enzymatic inhibition data (IC50 values) for other compounds.

CompoundTarget(s)Reported IC50 / Effective ConcentrationMechanism of Action
This compound Raf-1 Phosphorylation (indirectly)Inhibition observed at 8, 27, 81 µmol/L (in HUVECs)[2]Blocks VEGF-induced Raf-1 activation; the precise molecular target is unknown but is distinct from direct Raf-1 kinase inhibition.[2]
Sorafenib Raf-1, B-Raf, VEGFR, PDGFR, c-Kit, Flt-3Raf-1: 6 nM; B-Raf: 22 nM[3][4]Multi-kinase inhibitor, targeting the ATP-binding site of several kinases including Raf isoforms.[3][4]
Vemurafenib B-Raf (V600E mutant)B-RafV600E: 31 nMPotent inhibitor of the constitutively active B-RafV600E mutant kinase.
Dabrafenib B-Raf (V600E mutant)B-RafV600E: 0.8 nMHighly selective inhibitor of the B-RafV600E mutant kinase.
GW5074 c-Raf-1c-Raf-1: 9 nMSelective inhibitor of c-Raf-1 kinase.[5]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the Raf-1 signaling pathway and the experimental procedure used to validate its inhibition.

Raf1_Signaling_Pathway Growth Factor (VEGF) Growth Factor (VEGF) Receptor Tyrosine Kinase (VEGFR) Receptor Tyrosine Kinase (VEGFR) Ras Ras Receptor Tyrosine Kinase (VEGFR)->Ras Activates Raf-1 Raf-1 Ras->Raf-1 Recruits & Activates MEK MEK Raf-1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression (Angiogenesis) Gene Expression (Angiogenesis) Transcription Factors->Gene Expression (Angiogenesis) This compound This compound This compound->Raf-1 Inhibits Activation

VEGF-induced Raf-1 signaling pathway and the inhibitory action of this compound.

The validation of this compound's effect on Raf-1 phosphorylation typically involves a multi-step experimental workflow.

Experimental_Workflow A HUVEC Culture B Pre-treatment with this compound (e.g., 8, 27, 81 µmol/L for 60 min) A->B C Stimulation with VEGF (e.g., 12.5 ng/mL for 5 min) B->C D Cell Lysis C->D E Immunoprecipitation (IP) (using anti-Raf-1 antibody) D->E F SDS-PAGE E->F G Western Blot (WB) F->G H Probing with Antibodies (anti-phospho-Raf-1 & anti-total-Raf-1) G->H I Detection & Analysis H->I

Workflow for assessing Raf-1 phosphorylation upon this compound treatment.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the validation of this compound's effect on Raf-1 phosphorylation.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2). For inhibitor studies, cells are pre-treated with varying concentrations of this compound (e.g., 8, 27, or 81 µmol/L) or a vehicle control (DMSO) for 60 minutes. Following pre-treatment, the cells are stimulated with a growth factor such as VEGF (e.g., 12.5 ng/mL) for a short duration (e.g., 5 minutes) to induce Raf-1 phosphorylation.[2]

Immunoprecipitation of Raf-1
  • Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Clarification : The cell lysates are centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble proteins is collected.

  • Pre-clearing : To reduce non-specific binding, the lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation : The pre-cleared lysate is then incubated with an anti-Raf-1 antibody overnight at 4°C with gentle rotation. Subsequently, protein A/G agarose beads are added and incubated for another 1-2 hours to capture the antibody-protein complexes.

  • Washing : The beads are pelleted by centrifugation and washed several times with cold lysis buffer to remove non-specifically bound proteins.

Western Blotting for Phospho-Raf-1
  • Elution : The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis : The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : The membrane is blocked with a solution containing 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for phosphorylated Raf-1 (e.g., anti-phospho-Raf-1 Ser338) overnight at 4°C.

  • Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an appropriate imaging system.

  • Stripping and Re-probing : To confirm equal loading of the protein, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Raf-1.

Conclusion

This compound presents a compelling case as a novel angiogenesis inhibitor that functions by suppressing VEGF-induced Raf-1 phosphorylation.[1][2] Its unique mechanism of action, which appears to be distinct from direct kinase inhibition, opens new avenues for the development of anti-angiogenic therapies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further investigation and comparative studies of this compound and other Raf-1 pathway modulators. Further research is warranted to elucidate the precise molecular target of this compound and to explore its full therapeutic potential.

References

Unraveling the Angiogenic Inhibition Profile of Azaspirene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azaspirene, a fungal-derived natural product, has emerged as a promising anti-angiogenic agent. Its unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton has attracted considerable interest for the development of novel cancer therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, presenting key experimental data and methodologies to inform further research and development in this area.

Performance Comparison of this compound and its Derivatives

The anti-angiogenic activity of this compound and its derivatives has been primarily evaluated through their ability to inhibit key processes in endothelial cells, such as migration and tube formation. The following tables summarize the available quantitative data, comparing the parent compound with a key synthetic analog and other standard angiogenesis inhibitors.

Table 1: In Vitro Anti-Angiogenic Activity of this compound and its Ethyl Analog

CompoundAssayCell LineKey ParameterValueCitation(s)
This compoundHUVEC Migration (VEGF-induced)HUVECEffective Dose (100% Inhibition)27 µM[1]
This compound Ethyl Analog ((+)- and (-)-enantiomers)HUVEC Tube FormationHUVECIC5031.5 µM[2]

Table 2: Comparative In Vitro Activity of Standard Angiogenesis Inhibitors

CompoundAssayCell LineKey ParameterValueCitation(s)
Sunitinib (B231)VEGF-dependent HUVEC ProliferationHUVECIC504.6 nM[3]
SunitinibHUVEC ProliferationHUVECIC50~1.5 µM[4]
Sorafenib (B1663141)HUVEC ProliferationHUVECIC50~1.5 µM[4]

Structure-Activity Relationship (SAR) Insights

The primary structural modification explored to date for this compound has been the alteration of the hexadienyl side-chain.

  • Side-Chain Modification: The substitution of the natural hexadienyl side-chain with a shorter ethyl group in synthetic analogs has been shown to retain significant anti-angiogenic activity. Both the (+)- and (-)-enantiomers of this analog exhibited an IC50 of 31.5 µM in a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay[2]. This suggests that the extended and unsaturated nature of the original side-chain may not be strictly essential for its anti-angiogenic properties, opening avenues for further simplification and optimization of this part of the molecule.

Further research into modifications of other parts of the this compound scaffold, such as the benzyl (B1604629) group or the spirocyclic core, is needed to build a more comprehensive SAR profile. Studies on related compounds with a similar heterospirocyclic furanone-lactam core, like pseurotins, have also highlighted the importance of this core structure for anti-angiogenic and other biological activities[5][6].

In Vivo Efficacy of this compound Analogs

The anti-tumor potential of the this compound ethyl analogs has been demonstrated in a xenograft model using FU-MMT-3 human uterine carcinosarcoma cells in nude mice.

Table 3: In Vivo Anti-Tumor Activity of this compound Ethyl Analog

CompoundAnimal ModelTumor TypeDosageEffectCitation(s)
This compound Ethyl Analog ((+)- and (-)-enantiomers)Nude MiceFU-MMT-3 Xenograft30.0 mg/kgSignificant suppression of tumor growth[2]

These findings indicate that the simplified this compound analogs not only retain in vitro anti-angiogenic activity but also translate this into effective tumor growth inhibition in a preclinical model, without observable toxicity at the tested dose[2].

Signaling Pathway and Experimental Workflow

This compound exerts its anti-angiogenic effects by targeting the Raf-1 signaling pathway, a critical component of the broader MAP kinase cascade initiated by Vascular Endothelial Growth Factor (VEGF).

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Raf1 Raf-1 VEGFR2->Raf1 Activation MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) ERK->Angiogenesis This compound This compound Derivatives This compound->Raf1 Inhibition

Caption: this compound's Mechanism of Action.

The diagram above illustrates that this compound and its derivatives inhibit angiogenesis by suppressing the activation of Raf-1, a kinase downstream of the VEGF receptor 2 (VEGFR2). This blockade prevents the subsequent phosphorylation of MEK and ERK, ultimately leading to the inhibition of endothelial cell migration, proliferation, and tube formation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound This compound Derivative (Test Compound) HUVEC HUVEC Culture Compound->HUVEC TubeFormation Tube Formation Assay (on Matrigel) HUVEC->TubeFormation DataAnalysis Quantification of Tube Length & Nodes TubeFormation->DataAnalysis Xenograft Tumor Cell Xenograft Model Treatment Systemic Administration of Derivative Xenograft->Treatment TumorGrowth Monitor Tumor Volume & Animal Weight Treatment->TumorGrowth MVD Microvessel Density Analysis (Immunohistochemistry) Treatment->MVD

Caption: Experimental Workflow for this compound Derivatives.

This workflow outlines the key experimental stages for evaluating the anti-angiogenic and anti-tumor properties of this compound derivatives, from initial in vitro screening to in vivo validation.

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.

  • Matrigel Coating: 96-well plates are coated with Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound (this compound derivative) or vehicle control.

  • Incubation: Plates are incubated for a period of 4-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tubular networks is visualized using microscopy. For quantification, cells can be stained with Calcein AM, and images are analyzed to measure parameters such as total tube length and the number of branch points. The IC50 value, the concentration at which 50% of tube formation is inhibited, is then calculated.

Raf-1 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of Raf-1 kinase.

  • Immunoprecipitation: Raf-1 is immunoprecipitated from cell lysates (e.g., from VEGF-stimulated HUVECs) using an anti-Raf-1 antibody.

  • Kinase Reaction: The immunoprecipitated Raf-1 is incubated with its substrate, MEK (Mitogen-activated protein kinase kinase), in a kinase reaction buffer containing ATP (often radiolabeled with ³²P). The test compound is included at various concentrations.

  • Detection of Phosphorylation: The phosphorylation of MEK by Raf-1 is detected. If using radiolabeled ATP, this can be done via SDS-PAGE and autoradiography. Alternatively, a phospho-specific antibody that recognizes the phosphorylated form of MEK can be used in a Western blot or ELISA-based format.

  • Data Analysis: The level of MEK phosphorylation in the presence of the inhibitor is compared to the control to determine the extent of Raf-1 inhibition.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells (e.g., FU-MMT-3) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the this compound derivative (e.g., via intraperitoneal injection) or a vehicle control on a predetermined schedule.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be processed for further analysis, such as immunohistochemistry to determine microvessel density (a measure of angiogenesis).

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as anti-angiogenic agents. The presented data and protocols offer a starting point for researchers to design and evaluate new, potentially more potent, analogs for cancer therapy.

References

Azaspirene: A Comparative Analysis of its Anti-Angiogenic Efficacy Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wako, Japan - In the ongoing quest for novel cancer therapeutics, the fungal-derived compound Azaspirene has emerged as a promising anti-angiogenic agent. This guide provides a comprehensive cross-validation of this compound's anti-angiogenic effects, drawing upon data from various preclinical tumor models. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of its performance and a detailed overview of the experimental methodologies employed in its evaluation.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] this compound, a novel angiogenesis inhibitor, has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[1] Its mechanism of action is attributed to the targeted inhibition of the Raf-1/MEK/ERK signaling pathway, a key cascade in vascular endothelial growth factor (VEGF)-induced angiogenesis.[1][2] This guide synthesizes the available quantitative data on this compound's efficacy in different experimental models, including human uterine carcinosarcoma, murine renal carcinoma, and the chick chorioallantoic membrane (CAM) assay.

Quantitative Data Summary

The anti-angiogenic potential of this compound and its analogs has been quantified across several models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Angiogenic Effects of this compound Analogs on Human Umbilical Vein Endothelial Cells (HUVECs) Co-cultured with FU-MMT-3 Human Uterine Carcinosarcoma Cells

Treatment GroupConcentration (µg/ml)Inhibition of Tube Formation
Control--
(+)-Azaspirene analog10, 50, 100Significant (p<0.05)
(-)-Azaspirene analog10, 50, 100Significant (p<0.05)
Thalidomide-Less effective than this compound analogs at 50 and 100 µg/ml (p<0.05)

Data extracted from a study on human uterine carcinosarcoma, indicating a dose-dependent inhibition of HUVEC tube formation by this compound analogs.[3]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound and its Analogs

Tumor ModelTreatmentDosageOutcome
Human Uterine Carcinosarcoma (FU-MMT-3 xenograft)(+)- and (-)-Azaspirene analogs30.0 mg/kgSignificant tumor growth inhibition (p<0.05) and significant reduction in microvessel density (p<0.001) compared to control.[3]
Murine Renal Carcinoma (RENCA xenograft)This compound31.6 or 100 mg/kg (i.p., every second day)Reduced number of vessels oriented toward the tumor.[2]
Chick Chorioallantoic Membrane (CAM) AssayThis compound30 µ g/egg 23.6-45.3% maximum inhibition of angiogenesis relative to controls.[1]

This table highlights the in vivo efficacy of this compound in reducing tumor-associated angiogenesis and tumor growth in different models.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the key experimental assays used to evaluate its anti-angiogenic effects.

Azaspirene_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ras Ras VEGFR2->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription This compound This compound This compound->Raf1 Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking Raf-1 activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_cam CAM Assay cluster_xenograft Xenograft Model HUVEC_Culture Culture HUVECs Co_Culture Co-culture with Tumor Cells (e.g., FU-MMT-3) HUVEC_Culture->Co_Culture Treatment_vitro Treat with this compound or Vehicle Control Co_Culture->Treatment_vitro Tube_Formation Tube Formation Assay on Matrigel Treatment_vitro->Tube_Formation Quantification_vitro Quantify Tube Length and Area Tube_Formation->Quantification_vitro Fertilized_Eggs Fertilized Chicken Eggs Window Create Window in Eggshell Fertilized_Eggs->Window Treatment_cam Apply this compound to CAM Window->Treatment_cam Incubation_cam Incubate Treatment_cam->Incubation_cam Quantification_cam Quantify Blood Vessel Branching Incubation_cam->Quantification_cam Tumor_Implant Implant Tumor Cells (e.g., FU-MMT-3, RENCA) in Mice Tumor_Growth Allow Tumor Growth Tumor_Implant->Tumor_Growth Treatment_xenograft Administer this compound or Vehicle Control Tumor_Growth->Treatment_xenograft Monitoring Monitor Tumor Volume and Microvessel Density Treatment_xenograft->Monitoring

Caption: General experimental workflows for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the assessment of this compound's anti-angiogenic effects.

HUVEC Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. For co-culture experiments, tumor cells (e.g., FU-MMT-3) are seeded in the upper chambers of transwell plates, while HUVECs are seeded on a layer of Matrigel in the lower chambers.[3]

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated plates.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Plates are incubated at 37°C in a CO2 incubator for a period sufficient for tube formation to occur (typically 4-24 hours).[4]

  • Quantification: The formation of capillary-like structures is visualized by microscopy and quantified by measuring the total tube length and/or the number of branch points.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a rapid and cost-effective model to assess angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 2-3 days.[5]

  • Windowing: A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Treatment Application: A sterile filter paper disc or other carrier containing this compound is placed on the CAM.[5]

  • Incubation: The window is sealed, and the eggs are further incubated for a specified period.

  • Analysis: The CAM is excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points in the treated area compared to the control.[5]

Mouse Xenograft Tumor Model

This in vivo model is essential for evaluating the anti-tumor and anti-angiogenic efficacy of compounds in a living organism.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used.[6]

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., FU-MMT-3, RENCA) is injected subcutaneously into the flank of the mice.[2][3][6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.[2]

  • Monitoring: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised.

  • Microvessel Density (MVD) Analysis: Tumor sections are stained with an endothelial cell marker (e.g., CD31), and the microvessel density is quantified as a measure of angiogenesis.[3]

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the anti-angiogenic potential of this compound across different experimental models. Its targeted inhibition of the Raf-1 signaling pathway provides a clear mechanistic basis for its effects. However, for a comprehensive cross-validation, further studies are warranted. Specifically, future research should focus on:

  • Direct comparative studies of this compound's efficacy in a wider range of tumor models (e.g., lung, breast, colon) within a single study to allow for a more robust comparison.

  • Head-to-head comparisons of this compound with other clinically relevant anti-angiogenic agents to benchmark its potency.

  • In-depth investigation into potential resistance mechanisms to this compound treatment.

The data presented in this guide underscores the promise of this compound as a lead compound for the development of novel anti-cancer therapies. Continued investigation is crucial to fully elucidate its therapeutic potential and pave the way for its clinical translation.

References

A Head-to-Head Comparison of Azaspirene with Known Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel angiogenesis inhibitor, Azaspirene, with established inhibitors such as Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The information is compiled from various studies to offer an objective overview of their mechanisms of action and performance in key angiogenesis assays.

Introduction to Angiogenesis and its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. By developing their own blood supply, tumors can receive the necessary nutrients and oxygen to expand and spread to other parts of the body.[1] Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving the tumor and hindering its progression.[1] These inhibitors typically target key signaling pathways involved in angiogenesis, most notably the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3]

Overview of Compared Angiogenesis Inhibitors

This compound is a fungal metabolite isolated from Neosartorya sp. that has demonstrated anti-angiogenic properties.[4] Unlike many other angiogenesis inhibitors that target the VEGF receptor directly, this compound acts downstream by inhibiting the activation of Raf-1, a serine/threonine kinase in the VEGF signaling cascade. This unique mechanism of action makes it a compound of interest for further investigation.

Bevacizumab (Avastin®) is a humanized monoclonal antibody that directly targets and neutralizes the VEGF-A ligand, preventing it from binding to its receptors on endothelial cells.[1][2] This effectively blocks the initiation of the VEGF signaling pathway.

Sunitinib (Sutent®) is a small molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][3] It inhibits several RTKs involved in angiogenesis, including all VEGF receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3]

Sorafenib (Nexavar®) is another multi-kinase inhibitor that targets several RTKs, including VEGFRs and PDGFRs.[3][5] Notably, Sorafenib also directly inhibits the Raf-1 kinase, sharing a downstream target with this compound.[3]

Mechanism of Action: A Visual Comparison

The following diagram illustrates the VEGF signaling pathway and the points of intervention for this compound and the compared inhibitors.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A PLCg PLCg VEGFR-2->PLCg Activates Sunitinib_Sorafenib Sunitinib Sorafenib Sunitinib_Sorafenib->VEGFR-2 PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf-1 Raf-1 Ras->Raf-1 MEK MEK Raf-1->MEK ERK ERK MEK->ERK Proliferation_Migration Cell Proliferation, Migration, Survival ERK->Proliferation_Migration This compound This compound This compound->Raf-1 Sorafenib_downstream Sorafenib Sorafenib_downstream->Raf-1

VEGF Signaling Pathway and Inhibitor Targets

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and the comparator angiogenesis inhibitors from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values (e.g., IC50) across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro HUVEC Migration/Proliferation Assay Data

InhibitorAssay TypeConcentration/IC50Percent InhibitionSource
This compound HUVEC Migration27.1 µM100% (ED100)[6]
Bevacizumab HUVEC Migration100 µg/mLSignificant inhibition under hypoxia[7]
Sunitinib HUVEC Proliferation~2 µM (IC50)~50%[4]
Sunitinib HUVEC Proliferation10 nM (IC50) for VEGF-induced proliferationNot specified[8]
Sorafenib HUVEC Proliferation~1.5 µM (IC50)~50%[1]
Sorafenib HUVEC Proliferation6 µmol/L (IC50)~50%[9]

Table 2: In Vivo Chicken Chorioallantoic Membrane (CAM) Assay Data

InhibitorDosagePercent Inhibition / EffectSource
This compound 30 µ g/egg 23.6 - 45.3%Not specified in provided context
Bevacizumab Not specifiedSignificant reduction in blood vessel development[10]
Sunitinib 5.3 µg/mLEffective inhibition of vascular development[11]
Sunitinib 0.62 mg/kgSignificant reduction in tumor volume[12]
Sorafenib Not specifiedLess abundant blood vessels in tumors[13]
Sorafenib 2 µ g/embryo Significant antiangiogenic activity[14]

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay (Boyden Chamber)

This assay is widely used to assess the migratory capacity of endothelial cells in response to chemoattractants, and the inhibitory effect of various compounds.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane.[15] Endothelial cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[15] The ability of an inhibitor to block cell migration towards the chemoattractant is quantified by counting the number of cells that have traversed the membrane.[15]

Detailed Protocol:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM-2) supplemented with serum and growth factors. Cells of a low passage number (1-8) are recommended.[16]

  • Serum Starvation: Prior to the assay, HUVECs are serum-starved for 12-18 hours in basal medium containing 0.5% BSA to minimize baseline migration.[16]

  • Chamber Preparation: The lower wells of a 24-well plate are filled with serum-free media, with or without a chemoattractant (e.g., VEGF).[16] Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in the wells.[17] The underside of the membrane can be pre-coated with an adhesive substrate like fibronectin.[17]

  • Cell Seeding: A suspension of serum-starved HUVECs (e.g., 1.0 x 10^6 cells/mL) is prepared. The test inhibitor (e.g., this compound) at various concentrations is added to the cell suspension.[16] 200 µL of this cell suspension is then added to the upper chamber of the Transwell inserts.[16]

  • Incubation: The plate is incubated for a period of 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[17]

  • Cell Removal and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed using a cotton swab.[17] The cells that have migrated to the lower surface are fixed with 95% ethanol (B145695) and stained with 0.1% crystal violet.[17]

  • Quantification: The number of migrated cells on the lower surface is counted in several random fields under a microscope.[17] The percentage of inhibition is calculated by comparing the number of migrated cells in the presence of the inhibitor to the control (chemoattractant alone).

HUVEC_Migration_Workflow A 1. Culture and Serum-Starve HUVECs C 3. Treat HUVECs with Inhibitor A->C B 2. Prepare Boyden Chamber (Lower: Chemoattractant) D 4. Seed Treated HUVECs in Upper Chamber B->D C->D E 5. Incubate (12-24h) D->E F 6. Remove Non-migrated Cells E->F G 7. Stain Migrated Cells F->G H 8. Quantify Migration (Microscopy) G->H

HUVEC Migration Assay Workflow
Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic compounds.[18][19]

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo.[18] Test substances are applied directly to the CAM, and their effect on the growth and development of new blood vessels is observed and quantified.[18]

Detailed Protocol:

  • Egg Incubation: Fertilized chicken eggs are cleaned with 70% ethanol and incubated at 37°C with 40-60% humidity for 3-4 days.[20]

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM without damaging it.[20] The window is then sealed with sterile tape.[20]

  • Inhibitor Application: On day 8-10 of incubation, the seal is removed. A sterile filter paper disc or a carrier sponge soaked with the test inhibitor (e.g., this compound) at a specific concentration is placed on the CAM.[18][19] For control eggs, the carrier is soaked with the vehicle solvent.

  • Incubation: The window is resealed, and the eggs are incubated for another 48-72 hours.[21]

  • Observation and Quantification: After the incubation period, the CAM is fixed (e.g., with a methanol/acetone mixture).[18] The area around the carrier disc is photographed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring various parameters, such as the number of blood vessel branch points, total blood vessel length, or the size of the avascular zone around the carrier.[18][19]

CAM_Assay_Workflow A 1. Incubate Fertilized Eggs (3-4 days) B 2. Create a Window in the Eggshell A->B C 3. Apply Inhibitor on a Carrier to the CAM B->C D 4. Reseal and Incubate (48-72h) C->D E 5. Fix and Photograph CAM D->E F 6. Quantify Angiogenesis (Image Analysis) E->F

Chicken Chorioallantoic Membrane (CAM) Assay Workflow

Conclusion

This compound presents a compelling profile as a novel angiogenesis inhibitor with a distinct mechanism of action targeting the downstream kinase Raf-1. The available data suggests its efficacy in inhibiting endothelial cell migration and angiogenesis in vivo. While a direct, side-by-side comparison with established inhibitors like Bevacizumab, Sunitinib, and Sorafenib is currently lacking in the literature, the compiled data provides a valuable preliminary assessment. This compound's unique mode of action may offer advantages in overcoming resistance mechanisms that can develop with therapies targeting the VEGF/VEGFR axis directly. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the context of current anti-angiogenic strategies.

References

Unveiling the Potential Synergy: A Comparative Guide to Azaspirene in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of Azaspirene with chemotherapy is not yet available in peer-reviewed literature, its well-documented role as an anti-angiogenic agent provides a strong rationale for its potential in combination therapies. This guide explores the mechanistic basis for the prospective synergy between this compound and conventional chemotherapeutic agents, offering a framework for future preclinical investigations.

This compound, a natural product isolated from the fungus Neosartorya sp., has been identified as a potent inhibitor of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] Its low cytotoxicity profile makes it an attractive candidate for combination regimens, aiming to enhance the efficacy of chemotherapy while potentially mitigating toxicity.[1][2]

Mechanism of Action: The Rationale for Synergy

This compound exerts its anti-angiogenic effects by specifically targeting the Raf-1 signaling pathway.[1][2] It inhibits the activation of Raf-1, a key kinase in the MAPK/ERK cascade, which is crucial for endothelial cell proliferation and migration induced by vascular endothelial growth factor (VEGF).[1][2] By disrupting this pathway, this compound can effectively stifle the tumor's blood supply.

The proposed synergistic interactions with chemotherapy are built on two primary principles of combining anti-angiogenic agents with cytotoxic drugs:

  • Normalization of Tumor Vasculature: Anti-angiogenic agents can transiently "normalize" the chaotic and leaky tumor vasculature. This can lead to improved blood flow and oxygenation within the tumor, potentially enhancing the delivery and efficacy of co-administered chemotherapeutic drugs.

  • Complementary Mechanisms of Action: Chemotherapy directly targets and kills rapidly dividing cancer cells, while this compound targets the tumor's support system—its blood vessels. This dual-front attack can lead to a more comprehensive and durable anti-tumor response.

Potential Synergistic Combinations: A Comparative Overview

Below is a comparative table outlining the theoretical synergistic potential of this compound with three major classes of chemotherapy drugs, based on their mechanisms of action.

Chemotherapy AgentMechanism of ActionPotential Synergistic Effect with this compound
Doxorubicin (B1662922) Topoisomerase II inhibitor, leading to DNA damage and apoptosis.By inhibiting angiogenesis, this compound can induce hypoxia, which is known to enhance the cytotoxicity of certain DNA-damaging agents. Furthermore, improved vessel function could enhance doxorubicin delivery to the tumor core.
Paclitaxel Microtubule stabilizer, leading to mitotic arrest and apoptosis.Paclitaxel itself has been shown to have anti-angiogenic properties.[3] Combining it with a dedicated angiogenesis inhibitor like this compound could result in a powerful, multi-pronged attack on the tumor vasculature.
Cisplatin (B142131) Forms DNA adducts, leading to DNA damage and apoptosis.Similar to doxorubicin, the synergy could arise from enhanced drug delivery due to vascular normalization and increased tumor cell susceptibility to DNA damage in a stressed microenvironment.

Experimental Protocols for Investigating Synergy

To validate the theoretical synergies outlined above, rigorous preclinical studies are essential. The following are detailed methodologies for key experiments.

In Vitro Synergy Assessment

Objective: To determine if this compound enhances the cytotoxic effects of chemotherapy on cancer cell lines and to quantify the interaction (synergism, additivity, or antagonism).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and human umbilical vein endothelial cells (HUVECs) will be cultured in appropriate media.

  • Drug Preparation: this compound, doxorubicin, paclitaxel, and cisplatin will be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cytotoxicity Assay (MTT or CellTiter-Glo):

    • Cells will be seeded in 96-well plates and allowed to attach overnight.

    • Cells will be treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at fixed ratios (e.g., based on their respective IC50 values).

    • After a 48-72 hour incubation period, cell viability will be assessed using MTT or CellTiter-Glo assay.

  • Data Analysis (Combination Index):

    • The results will be analyzed using the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the efficacy of this compound and chemotherapy combination in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) will be used.

  • Tumor Xenograft Implantation: Human cancer cells will be subcutaneously injected into the flanks of the mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into four groups:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound + Chemotherapeutic agent

  • Drug Administration: Drugs will be administered via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume will be measured with calipers every 2-3 days.

  • Endpoint: The study will be terminated when tumors in the control group reach a maximum allowable size. Tumors will be excised, weighed, and processed for further analysis.

  • Immunohistochemistry: Tumor sections will be stained for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) to assess the biological effects of the treatments.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated.

G cluster_0 VEGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras VEGFR->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation This compound This compound This compound->Raf1

Caption: this compound's Mechanism of Action.

G cluster_0 In Vitro Synergy Workflow start Seed Cancer Cells (96-well plate) treatment Treat with: - this compound alone - Chemo alone - Combination start->treatment incubation Incubate (48-72h) treatment->incubation assay Cell Viability Assay (MTT / CellTiter-Glo) incubation->assay analysis Data Analysis (Combination Index) assay->analysis

Caption: In Vitro Synergy Experimental Workflow.

G cluster_1 In Vivo Synergy Workflow start_vivo Implant Tumor Cells in Mice tumor_growth Allow Tumors to Establish start_vivo->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment randomize->treat measure Measure Tumor Volume Regularly treat->measure endpoint Endpoint & Analysis (Tumor Weight, IHC) measure->endpoint

Caption: In Vivo Synergy Experimental Workflow.

Conclusion

The unique mechanism of action and favorable cytotoxicity profile of this compound position it as a promising candidate for combination therapy in cancer. While direct experimental evidence of synergy with chemotherapy is currently lacking, the strong mechanistic rationale warrants further investigation. The experimental frameworks provided in this guide offer a clear path for researchers to explore and quantify the potential of this compound to enhance the efficacy of existing cancer treatments. Such studies will be crucial in determining the clinical utility of this novel anti-angiogenic agent.

References

Assessing the Anti-Metastatic Potential of Azaspirene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metastasis remains the primary driver of cancer-related mortality, creating a critical need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. Azaspirene, a fungal-derived compound, has emerged as a potential anti-cancer agent, primarily recognized for its anti-angiogenic properties. This guide provides a comparative analysis of this compound's anti-metastatic potential against established chemotherapeutic agents—Paclitaxel and Doxorubicin—and a targeted anti-metastatic agent, Marimastat. The information is presented to aid researchers in evaluating its potential and guiding future research directions.

Executive Summary

This compound demonstrates clear anti-angiogenic effects by targeting the VEGF-Raf-1 signaling pathway. However, there is a notable lack of published data specifically evaluating its impact on other critical stages of metastasis, such as cancer cell invasion and migration. In contrast, Paclitaxel and Marimastat have demonstrated inhibitory effects on these processes, although the effects of Doxorubicin appear to be context-dependent and, in some cases, may even promote invasion. This guide synthesizes the available preclinical data to offer a comparative overview of these compounds.

Table 1: Comparison of In Vitro Anti-Metastatic Activity

CompoundAssay TypeCell LineConcentrationResultReference
This compound Endothelial Cell MigrationHUVEC27 µM100% inhibition of VEGF-induced migration[1]
Invasion/MigrationCancer Cells-No data available-
Paclitaxel Transwell MigrationMCF-7, SKBR3<4 mg/mlSignificant suppression of migration[2]
Transwell InvasionMCF-7, SKBR3<4 mg/mlSignificant inhibition of invasion[2]
Transwell InvasionMCF-7Not specifiedDecreased number of invasive cells[3]
Doxorubicin Transwell InvasionMCF-7200 nM155.8% ± 15.9% increase in invasion vs. control[4]
Transwell MigrationBT-474800 nMSignificant augmentation of migration[4]
Transwell InvasionBT-474800 nMSignificant augmentation of invasion[4]
Spheroid MigrationMDA-MB-231, MCF-7Not specifiedSubstantial hindrance of migration[5]
Marimastat Boyden Chamber InvasionNot specifiedNot specifiedInhibition of invasion[6]

Table 2: Comparison of In Vivo Anti-Metastatic Activity

CompoundAnimal ModelCancer TypeDosing RegimenKey FindingsReference
This compound Chicken Chorioallantoic Membrane (CAM) Assay-30 µ g/egg 23.6-45.3% inhibition of angiogenesis[1]
Paclitaxel Nude mice with murine breast carcinoma implantsBreast Cancer3 and 6 mg/kg/day, i.p. for 5 daysSignificant reduction in microvessel density[7]
MCF-7-bearing miceBreast CancerNot specifiedSignificant inhibition of breast tumor growth[2]
Doxorubicin 4T1 orthotopic xenograft in Balb/c miceBreast Cancer4 mg/kg/wk, i.v.Enhanced lung metastasis (when used alone)[8][9]
MDA-MB-231 orthotopic xenograft in nude miceBreast Cancer4 mg/kg/wk, i.v.Enhanced lung metastasis[8][9]
Marimastat Head and Neck Squamous Cell Carcinoma (SCC-1) xenografts in nude miceHead and Neck Cancer8.7 mg/kg/day via osmotic pumpDelayed tumor growth in combination with chemoradiation[10]

Signaling Pathway Diagrams

Azaspirene_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Raf1 Raf-1 VEGFR2->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->Raf1

This compound inhibits angiogenesis by blocking Raf-1 activation in the VEGF signaling pathway.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Aurora_kinase Aurora Kinase Paclitaxel->Aurora_kinase Cofilin1 Cofilin-1 Aurora_kinase->Cofilin1 Actin_dynamics Actin Dynamics Cofilin1->Actin_dynamics Migration_Invasion Cell Migration & Invasion Actin_dynamics->Migration_Invasion

Paclitaxel inhibits breast cancer cell migration and invasion by suppressing Aurora kinase-mediated cofilin-1 activity.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin RhoA RhoA Doxorubicin->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Actomyosin_contractility Actomyosin Contractility MLC->Actomyosin_contractility Migration_Invasion Cell Migration & Invasion Actomyosin_contractility->Migration_Invasion

Doxorubicin may promote breast cancer cell migration and invasion by activating the RhoA/MLC pathway.

Marimastat_Signaling_Pathway Marimastat Marimastat MMPs Matrix Metalloproteinases (MMPs) Marimastat->MMPs ECM_degradation Extracellular Matrix Degradation MMPs->ECM_degradation Cell_Invasion Cell Invasion ECM_degradation->Cell_Invasion

References

In Vivo Efficacy of Azaspirene and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the natural product Azaspirene (B1251222) and its synthetic analogs as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. While direct head-to-head in vivo studies are limited, this document synthesizes available experimental data to facilitate an objective comparison of their anti-angiogenic and anti-tumor activities.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies on this compound and its synthetic analogs. It is important to note that the data for this compound and its analogs were generated in different experimental models, precluding a direct quantitative comparison of potency.

Table 1: In Vivo Efficacy of this compound

Experimental ModelCompoundDoseEffect% Inhibition (relative to control)
Chicken Chorioallantoic Membrane (CAM) AssayThis compound30 µ g/egg Inhibition of angiogenesis23.6 - 45.3%[1]
Tumor-Induced Angiogenesis (Mouse Model)This compoundNot specifiedReduction in the number of tumor-induced blood vesselsData not quantified in the abstract[1]

Table 2: In Vivo Efficacy of Synthetic this compound Analogs ((+)- and (-)-enantiomers)

Experimental ModelCompoundDoseEffect% Tumor Growth Inhibition (vs. control)
Human Uterine Carcinosarcoma (FU-MMT-3) Xenograft in Nude Mice(+)-Azaspirene analog30.0 mg/kgSignificant suppression of tumor growthStatistically significant (p<0.05)[2]
Human Uterine Carcinosarcoma (FU-MMT-3) Xenograft in Nude Mice(-)-Azaspirene analog30.0 mg/kgSignificant suppression of tumor growthStatistically significant (p<0.05)[2]
Human Uterine Carcinosarcoma (FU-MMT-3) Xenograft in Nude Mice(+)- and (-)-Azaspirene analogs30.0 mg/kgSignificant reduction of microvessel density in tumorsStatistically significant (p<0.05)[2]

Note: The synthetic analogs feature a shorter ethyl group in place of the hexadienyl side-chain of the natural this compound.[2]

II. Experimental Protocols

A. This compound: Chicken Chorioallantoic Membrane (CAM) Assay

This assay evaluates the effect of a substance on the development of new blood vessels in the highly vascularized membrane of a chicken embryo.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On a designated day of incubation, a small window is carefully made in the eggshell to expose the CAM.

  • Treatment Application: this compound (30 µg) is administered directly onto the CAM of each egg.[1]

  • Incubation and Observation: The eggs are returned to the incubator for a specified period.

  • Analysis: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length in the treated area compared to a control group.

B. Synthetic this compound Analogs: Human Uterine Carcinosarcoma Xenograft Model

This model assesses the anti-tumor efficacy of the compounds on human tumors grown in immunodeficient mice.

  • Cell Culture: The human uterine carcinosarcoma cell line, FU-MMT-3, is cultured under standard laboratory conditions.

  • Animal Model: Female athymic nude mice are used for the study.

  • Tumor Cell Implantation: FU-MMT-3 cells are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The synthetic this compound analogs ((+) and (-)) are administered at a dose of 30.0 mg/kg.[2] The route and frequency of administration are crucial parameters that should be consistent within the study.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the experiment.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. A portion of the tumor tissue is processed for histological analysis to determine the microvessel density.

III. Visualizations

A. Signaling Pathway of this compound's Anti-Angiogenic Activity

This compound exerts its anti-angiogenic effects by intervening in the VEGF signaling cascade, a critical pathway for angiogenesis. It specifically targets the activation of Raf-1, a downstream effector of the VEGF receptor 2 (VEGFR2), without affecting the activation of VEGFR2 itself.[1]

Azaspirene_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Raf1 Raf-1 VEGFR2->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->Raf1

Caption: this compound inhibits angiogenesis by blocking Raf-1 activation.

B. Experimental Workflow: Xenograft Model for Synthetic Analog Efficacy

The following diagram illustrates the key steps involved in the in vivo evaluation of the synthetic this compound analogs.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Culture FU-MMT-3 Uterine Carcinosarcoma Cells CellHarvest 2. Harvest and Prepare Cell Suspension CellCulture->CellHarvest Implantation 3. Subcutaneous Injection into Nude Mice CellHarvest->Implantation TumorGrowth 4. Monitor Tumor Growth Implantation->TumorGrowth Grouping 5. Randomize into Groups (Control, (+)-analog, (-)-analog) TumorGrowth->Grouping Treatment 6. Administer Compounds (30.0 mg/kg) Grouping->Treatment Monitoring 7. Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Excise Tumors at Study Endpoint Monitoring->Endpoint Analysis 9. Analyze Tumor Weight and Microvessel Density Endpoint->Analysis

Caption: Workflow for evaluating synthetic this compound analogs in a xenograft model.

IV. Conclusion

The available data indicates that both natural this compound and its synthetic analogs possess significant in vivo anti-angiogenic and anti-tumor properties. This compound has been shown to inhibit angiogenesis in the CAM assay and in a tumor-induced angiogenesis model by targeting the Raf-1 signaling pathway.[1] The synthetic analogs, with a modified side-chain, have demonstrated the ability to suppress the growth of human uterine carcinosarcoma xenografts in mice and reduce tumor microvessel density.[2]

A direct comparative study of the in vivo efficacy of this compound and its synthetic analogs using the same animal model and endpoints is necessary to definitively determine their relative potencies. Such a study would be invaluable for guiding future drug development efforts based on the this compound scaffold. Researchers are encouraged to consider this gap in the literature when designing future preclinical studies.

References

Predicting Response to Azaspirene: A Guide to Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a novel fungal-derived compound that has shown promise as an anti-cancer agent due to its anti-angiogenic properties. It functions by inhibiting the activation of Raf-1, a key kinase in the VEGF-induced MAPK signaling pathway, ultimately leading to a reduction in tumor-induced blood vessel formation. While the mechanism of action is established, the identification of predictive biomarkers to determine which patients are most likely to respond to this compound therapy remains a critical unmet need.

This guide provides a roadmap for the discovery and validation of biomarkers to predict this compound response. Due to the limited availability of direct clinical data for this compound, this document leverages information from established biomarkers for other drugs that target the Raf-1 and angiogenesis pathways. By proposing a rational, data-driven approach to biomarker discovery, this guide aims to accelerate the clinical development of this compound and enable a personalized medicine approach.

Proposed Biomarkers for Predicting this compound Response

Based on the mechanism of action of this compound, we propose a panel of candidate biomarkers that warrant investigation. These biomarkers are categorized based on their role in the Raf-1 signaling cascade and angiogenesis.

Table 1: Candidate Biomarkers for Predicting this compound Response

Biomarker CategorySpecific BiomarkerRationale for InvestigationPotential Clinical Utility
Raf-1 Pathway Activating RAF1 MutationsDirect target of this compound. Mutations may confer sensitivity.Patient selection for clinical trials.
Phosphorylated MEK (pMEK) LevelsDownstream effector of Raf-1. Inhibition of Raf-1 by this compound should decrease pMEK levels.Pharmacodynamic marker to confirm target engagement and dose-response.
Angiogenesis Vascular Endothelial Growth Factor A (VEGF-A)Key upstream activator of the pathway inhibited by this compound. High baseline levels may indicate dependence on this pathway.Prognostic marker and potential predictor of response.
Circulating Endothelial Cells (CECs)A measure of endothelial damage and turnover. Changes in CEC levels may reflect the anti-angiogenic effect of this compound.Monitoring of treatment response and early indicator of efficacy.
Single Nucleotide Polymorphisms (SNPs) in VEGF geneGenetic variations in the VEGF gene may influence VEGF expression and subsequent response to anti-angiogenic therapy.Predictive marker for patient stratification.

Comparison with Alternative Therapies

While direct comparative data for this compound is unavailable, a comparison with other drugs targeting the Raf/MEK/ERK pathway and angiogenesis can provide valuable context for biomarker development and clinical positioning.

Table 2: Comparison of this compound with Alternative Anti-Angiogenic and Raf-Inhibiting Therapies

DrugMechanism of ActionEstablished/Investigational BiomarkersKey Comparative Features
This compound Raf-1 Activation InhibitorProposed: Activating RAF1 mutations, pMEK, VEGF-A, CECs, VEGF SNPsUnique fungal-derived chemical scaffold. Preclinical data suggests preferential activity against endothelial cells.
Sorafenib Multi-kinase inhibitor (including Raf-1, VEGFR-2, PDGFR)BRAF V600E mutation, VEGF-A, sVEGFR-2Broader kinase inhibition profile may lead to different efficacy and toxicity profiles.
Sunitinib Multi-kinase inhibitor (including VEGFRs, PDGFRs, c-KIT)VEGF-A, sVEGFR-2, hypertension (as a pharmacodynamic marker)Different spectrum of kinase inhibition compared to Sorafenib and this compound.
Bevacizumab Monoclonal antibody against VEGF-AVEGF-A, hypertensionDirectly targets the ligand, offering a different point of intervention in the pathway.
Tovorafenib Pan-Raf inhibitorBRAF fusions and mutationsTargets multiple Raf isoforms, potentially overcoming some resistance mechanisms.

Experimental Protocols

Detailed methodologies for the key proposed biomarker assays are provided below. These protocols are based on established and validated methods used in the field.

Raf-1 Kinase Activity Assay

This assay measures the ability of Raf-1, immunoprecipitated from patient samples, to phosphorylate its downstream target MEK1. A decrease in Raf-1 activity following this compound treatment would indicate target engagement.

Materials:

  • Cell lysis buffer (20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% Triton X-100, 1 mM Na3VO4, 10% glycerol, and protease inhibitors)

  • Anti-Raf-1 antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Recombinant inactive MEK1

  • [γ-32P]ATP

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phospho-MEK1 antibody

Protocol:

  • Lyse cells or tissue samples in cell lysis buffer.

  • Clarify lysates by centrifugation.

  • Immunoprecipitate Raf-1 from the lysates using an anti-Raf-1 antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing recombinant inactive MEK1.

  • Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detect phosphorylated MEK1 by autoradiography or by Western blotting with an anti-phospho-MEK1 antibody.

VEGF-A Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of VEGF-A in patient plasma or serum.

Materials:

  • Commercially available Human VEGF-A ELISA kit (containing capture antibody-coated microplate, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Patient plasma or serum samples

  • Microplate reader

Protocol:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the capture antibody-coated microplate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the VEGF-A concentration in the samples by interpolating from the standard curve.

Quantification of Circulating Endothelial Cells (CECs)

CECs can be enumerated from peripheral blood using multi-parameter flow cytometry.

Materials:

  • Whole blood collected in EDTA tubes

  • Antibodies against endothelial markers (e.g., CD146, CD31) and a pan-leukocyte marker (CD45)

  • A viability dye (e.g., 7-AAD)

  • Red blood cell lysis buffer

  • Flow cytometer

Protocol:

  • Collect whole blood from patients.

  • Incubate the blood with a cocktail of fluorescently labeled antibodies (anti-CD146, anti-CD31, anti-CD45) and a viability dye.

  • Lyse the red blood cells using a lysis buffer.

  • Acquire events on a flow cytometer.

  • Gate on the viable, CD45-negative cell population.

  • Within the CD45-negative population, identify CECs as cells positive for both CD146 and CD31.

  • Quantify the number of CECs per unit volume of blood.

Visualizations

Signaling Pathway

Azaspirene_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Ras Ras VEGFR->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Transcription Activates This compound This compound This compound->Raf1 Inhibits Activation

Caption: this compound inhibits the VEGF signaling pathway by blocking Raf-1 activation.

Experimental Workflow

Biomarker_Discovery_Workflow cluster_patient Patient Cohort cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_correlation Data Correlation and Validation Patient Patients with tumors potentially responsive to anti-angiogenic therapy Tumor_Biopsy Tumor Biopsy (Baseline) Patient->Tumor_Biopsy Blood_Sample Blood Sample (Baseline & On-treatment) Patient->Blood_Sample Genomic Genomic Analysis (RAF1 mutations, VEGF SNPs) Tumor_Biopsy->Genomic Proteomic Proteomic Analysis (pMEK, VEGF-A ELISA) Blood_Sample->Proteomic Cellular Cellular Analysis (CEC Enumeration) Blood_Sample->Cellular Correlation Correlate Biomarker Status with Clinical Outcome (e.g., PFS, ORR) Genomic->Correlation Proteomic->Correlation Cellular->Correlation Validation Validate in Independent Patient Cohort Correlation->Validation

Caption: Proposed workflow for biomarker discovery for this compound response.

Logical Relationships

Biomarker_Response_Logic cluster_biomarkers Patient Biomarker Profile cluster_prediction Predicted Response to this compound RAF1_mut Activating RAF1 Mutation (Present) Responder Likely Responder RAF1_mut->Responder VEGF_high High Baseline VEGF-A VEGF_high->Responder CEC_decrease Significant Decrease in CECs (On-treatment) CEC_decrease->Responder RAF1_wt Wild-type RAF1 NonResponder Likely Non-Responder RAF1_wt->NonResponder VEGF_low Low Baseline VEGF-A VEGF_low->NonResponder

Caption: Logical model for predicting this compound response based on biomarker status.

Safety Operating Guide

Proper Disposal of Azaspirene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Azaspirene, a novel angiogenesis inhibitor.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed to ensure safety and regulatory compliance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. As a bioactive compound and a mycotoxin produced by Neosartorya sp., it should be treated as potentially hazardous.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

This compound Properties

A summary of the known quantitative data for this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₂₁H₂₃NO₅
Molecular Weight 369.4 g/mol
Appearance Solid (Specific color not widely reported)
Solubility Data not readily available
Bioactivity Angiogenesis inhibitor

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through your institution's hazardous waste management program.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash or other waste streams.
  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

2. Waste Containerization:

  • Solid Waste: Place all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container (e.g., a glass or polyethylene (B3416737) bottle with a screw cap). Ensure the container is appropriate for the solvents used.
  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

3. Labeling:

  • Clearly label each waste container with the words "Hazardous Waste."
  • The label must include:
  • The full chemical name: "this compound"
  • An accurate estimation of the concentration and volume.
  • The date when the first waste was added to the container.
  • The name of the principal investigator or laboratory contact.
  • Any associated hazards (e.g., "Bioactive," "Potential Toxin").

4. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
  • Ensure secondary containment is in place to capture any potential leaks or spills.
  • Store away from incompatible materials.

5. Disposal Request:

  • Once the waste container is full or is no longer being used, arrange for pickup and disposal through your institution's EHS department.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

AzaspireneDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_management Management start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate solid_waste Solid Waste (e.g., gloves, wipes) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->storage container_liquid->storage pickup Request Hazardous Waste Pickup via Institutional EHS storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe disposal of this compound in a laboratory setting. Adherence to these steps, in conjunction with your institution-specific EHS protocols, will help ensure the safety of laboratory personnel and the protection of the environment.

References

Safeguarding Research: A Comprehensive Guide to Handling Azaspirene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Azaspirene, a potent angiogenesis inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This document offers step-by-step guidance to directly address operational questions and establish safe laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a potent powdered compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Primary Containment: Ventilated Balance Enclosure (VBE) or Powder Containment Hood. Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Disposable, solid-front protective gown or coveralls. Eye Protection: Chemical splash goggles. Foot Protection: Disposable shoe covers.
Solution Preparation Primary Containment: Chemical fume hood. Respiratory Protection: Not generally required if handled within a certified fume hood. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Disposable, solid-front protective gown or coveralls. Eye Protection: Chemical splash goggles.
General Handling and Transfers Respiratory Protection: NIOSH-approved N95 or higher-rated respirator if outside of a containment device. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Laboratory coat. Eye Protection: Safety glasses with side shields.

Operational and Disposal Plans

Safe handling and disposal of this compound are paramount to a secure research environment. The following protocols provide detailed methodologies for key operations.

Weighing and Handling of Powdered this compound
  • Preparation: Designate a specific area for handling this compound. Ensure a calibrated analytical balance is located within a certified Ventilated Balance Enclosure (VBE) or a powder containment hood.

  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Procedure:

    • Place a weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Minimize the creation of airborne dust by handling the powder gently.

    • Once the desired weight is achieved, securely cap the stock container.

  • Decontamination: Wipe down the spatula, weigh boat, and the interior surfaces of the VBE with a suitable deactivating solution (e.g., a solution of sodium hypochlorite, followed by a rinse with 70% ethanol (B145695) and then water), followed by a dry wipe. Dispose of all wipes as hazardous waste.

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill SizeContainment and Cleanup ProcedureDecontamination
Small Spill (<100 mg) 1. Alert personnel in the immediate area. 2. Don appropriate PPE (respirator, double gloves, gown, goggles). 3. Gently cover the spill with absorbent pads or cloths wetted with a deactivating solution to avoid raising dust. 4. Working from the outside in, carefully collect the absorbed material and place it in a labeled hazardous waste container.1. Clean the spill area with a deactivating solution. 2. Follow with a rinse of 70% ethanol. 3. Finish with a water rinse. 4. Dispose of all cleaning materials as hazardous waste.
Large Spill (>100 mg) 1. Evacuate the immediate area and restrict access. 2. Notify the laboratory supervisor and institutional safety officer immediately. 3. Only trained personnel with appropriate respiratory protection (e.g., a powered air-purifying respirator - PAPR) should perform the cleanup. 4. Follow the same containment and collection procedure as for a small spill, using a spill kit designed for cytotoxic compounds.1. Follow the same decontamination procedure as for a small spill, ensuring a larger area is decontaminated.
Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, wipes, and weigh boats. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

Emergency Procedures

In case of personnel exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling a Chemical Spill

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size and Risk Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Initiate Cleanup Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Cleanup Complete Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste Report_Incident Report Incident to Supervisor Dispose_Waste->Report_Incident

Caption: Logical workflow for a chemical spill response.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.